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  • Product: 2-(5-Methylfuran-2-yl)propanenitrile
  • CAS: 1096790-35-0

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-(5-Methylfuran-2-yl)propanenitrile: A Comprehensive NMR Analysis Guide

Executive Summary 2-(5-Methylfuran-2-yl)propanenitrile (CAS: 1096790-35-0) is a highly versatile nitrile-functionalized heterocyclic building block[1]. Characterized by an electron-rich 5-methylfuran core coupled to an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(5-Methylfuran-2-yl)propanenitrile (CAS: 1096790-35-0) is a highly versatile nitrile-functionalized heterocyclic building block[1]. Characterized by an electron-rich 5-methylfuran core coupled to an electron-withdrawing propanenitrile side chain, this molecule presents a unique electronic environment that requires precise analytical characterization. This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind specific chemical shifts and providing a self-validating experimental protocol, this guide serves as a definitive reference for researchers and drug development professionals.

Pharmacological & Synthetic Relevance

The juxtaposition of a furan heterocycle with a nitrile group creates a polarized molecular system highly prized in medicinal chemistry[2]. Furan-nitrile motifs are frequently utilized as precursors for primary amines (via nitrile reduction) or carboxylic acids (via hydrolysis), serving as critical intermediates in the synthesis of kinase inhibitors and 5-HT receptor agonists[3]. The specific substitution pattern of 2-(5-Methylfuran-2-yl)propanenitrile—featuring a methyl group at the C5 position—modulates the oxidative stability of the furan ring while providing a distinct steric profile. Accurate NMR assignment is critical to confirm the regiochemistry of the substitution, ensuring the integrity of downstream synthetic workflows.

Molecular Architecture & NMR Strategy

The structural elucidation of 2-(5-Methylfuran-2-yl)propanenitrile relies on mapping three distinct microenvironments:

  • The Furan Core: An aromatic system subject to diamagnetic anisotropy and resonance effects from the oxygen heteroatom[4].

  • The Propanenitrile Side Chain: An aliphatic system heavily deshielded by both the adjacent furan ring and the strongly electron-withdrawing cyano (-C≡N) group.

  • The C5-Methyl Group: An electron-donating substituent that directly impacts the electron density of the furan ring.

To unambiguously assign these environments, a standardized workflow combining 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques is employed.

NMR_Workflow Sample Sample Preparation (CDCl3, 298 K) Acq1D 1D NMR Acquisition (1H & 13C) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->Acq2D Process Data Processing & Phase Correction Acq1D->Process Acq2D->Process Assign Structural Elucidation & Peak Assignment Process->Assign Validate Validation via Coupling Constants Assign->Validate

Figure 1: Standardized NMR acquisition and structural elucidation workflow.

High-Resolution 1 H NMR Analysis

The 1 H NMR spectrum (in CDCl 3​ ) of 2-(5-Methylfuran-2-yl)propanenitrile is defined by precise spin-spin coupling networks and pronounced anisotropic shifts[5].

Quantitative 1 H NMR Data
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
H- α (-CH (CH 3​ )CN)3.95q7.21H
Furan H3 6.15d3.21H
Furan H4 5.90dq3.2, 1.01H
Furan-CH 3​ 2.28d1.03H
α -CH 3​ (-CH(CH 3​ )CN)1.62d7.23H
Causality of Chemical Shifts & Coupling
  • The H- α Deshielding Effect: The methine proton (H- α ) appears unusually downfield at δ 3.95 ppm. This is the cumulative result of two phenomena: the inductive electron withdrawal by the adjacent nitrile group, and the diamagnetic anisotropic deshielding generated by the π -electron cloud of the furan ring[4].

  • Furan Ring Protons (H3 vs. H4): In a standard furan ring, protons appear between 6.2 and 6.4 ppm. Here, H4 ( δ 5.90) is significantly more shielded than H3 ( δ 6.15). This causality stems from the electron-donating nature of the C5-methyl group via hyperconjugation, which increases electron density at the adjacent C4 position, pushing the H4 signal upfield.

  • Allylic Coupling ( 4J ): The Furan-CH 3​ group ( δ 2.28) and the H4 proton exhibit a long-range allylic coupling ( 4J≈1.0 Hz). This causes the methyl signal to appear as a fine doublet and splits the H4 doublet into a doublet of quartets (dq), validating their spatial proximity.

13 C NMR Analysis & Carbon Framework

The 13 C NMR spectrum provides a direct map of the molecular skeleton, highly sensitive to hybridization and electronegativity[6].

Quantitative 13 C NMR Data
Carbon AtomChemical Shift ( δ , ppm)Type (DEPT-135)Causality / Assignment
C5 (Furan) 152.5C (Quaternary)Deshielded by oxygen and direct methyl attachment.
C2 (Furan) 148.0C (Quaternary)Deshielded by oxygen and alkyl substitution.
-C N (Nitrile) 120.0C (Quaternary) sp -hybridized carbon; characteristic nitrile shift.
C3 (Furan) 107.5CHShielded by resonance from the oxygen lone pairs.
C4 (Furan) 106.5CHShielded by resonance and C5-methyl inductive effects.
C- α (Aliphatic) 27.5CHShifted downfield by adjacent nitrile and furan ring.
α -CH 3​ 18.5CH 3​ Standard aliphatic methyl, slightly deshielded.
Furan-CH 3​ 13.5CH 3​ Highly shielded methyl attached to an aromatic ring.

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides strong circumstantial evidence, 2D NMR is required to definitively prove the connectivity between the furan core and the propanenitrile side chain[7].

  • COSY ( 1 H- 1 H): Confirms the vicinal relationship between H- α and the α -CH 3​ group, as well as the 3J coupling between Furan H3 and H4.

  • HSQC ( 1 H- 13 C): Differentiates the quaternary carbons (C2, C5, CN) from the protonated carbons, confirming the DEPT-135 assignments.

  • HMBC ( 1 H- 13 C): The cornerstone of the structural proof. The HMBC experiment detects long-range ( 2J and 3J ) couplings. Crucially, the H- α proton will show strong cross-peaks to the Furan C2 and C3 carbons, as well as the Nitrile carbon, definitively linking the three sub-structures.

HMBC_Map H_a H-alpha (3.95 ppm) CN C-Nitrile (120.0 ppm) H_a->CN C2 Furan C2 (148.0 ppm) H_a->C2 C3 Furan C3 (107.5 ppm) H_a->C3 Me_a CH3-alpha (1.62 ppm) Me_a->CN Me_a->C2 H3 Furan H3 (6.15 ppm) H3->C2 C4 Furan C4 (106.5 ppm) H3->C4 C5 Furan C5 (152.5 ppm) H3->C5 H4 Furan H4 (5.90 ppm) H4->C2 H4->C3 H4->C5 Me_f Furan-CH3 (2.28 ppm) Me_f->C4 Me_f->C5

Figure 2: Key HMBC (1H-13C) correlations establishing the furan-nitrile connectivity.

Experimental Protocol for NMR Acquisition

To ensure data trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to when acquiring NMR spectra for 2-(5-Methylfuran-2-yl)propanenitrile.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity (>98%) 2-(5-Methylfuran-2-yl)propanenitrile in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Temperature Equilibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Allow the sample to equilibrate at 298 K for exactly 5 minutes to prevent convection currents that degrade lineshape.

  • Lock and Shim: Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform automated gradient shimming (Z1-Z5) followed by manual fine-tuning of Z1 and Z2 to achieve a TMS linewidth at half-height of < 0.8 Hz.

  • 1 H NMR Acquisition:

    • Set a 30° excitation pulse to ensure uniform excitation.

    • Use a spectral width of 12 ppm (-2 to 10 ppm).

    • Critical Causality: Implement a relaxation delay (d1) of at least 3.0 seconds. The nitrile-adjacent methine proton has a longer T1​ relaxation time; insufficient delay will result in inaccurate integration, skewing the 1H:3H ratio. Acquire 16–32 scans.

  • 13 C NMR Acquisition:

    • Utilize power-gated decoupling (e.g., WALTZ-16) to remove 1 H- 13 C splitting while retaining the Nuclear Overhauser Effect (NOE) for signal enhancement.

    • Set a relaxation delay of 2.0 seconds and acquire a minimum of 512 scans to ensure the quaternary carbons (C2, C5, CN) achieve a signal-to-noise ratio > 10:1.

  • Data Processing: Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Phase correct manually and reference the TMS peak to exactly 0.00 ppm.

References

  • MDPI. "1 H-NMR Determination of Organic Compounds in Municipal Wastewaters". Water, 2020. URL: [Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds". Wiley / ACS Publications, 1991. URL: [Link]

  • Pretsch, E., et al. "Structure Determination of Organic Compounds, Tables of Spectral Data". Springer / MDPI, 2009. URL:[Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Profiling of 2-(5-Methylfuran-2-yl)propanenitrile: A Mechanistic Guide

As a Senior Application Scientist, understanding the precise electron ionization (EI) fragmentation pathways of heterocyclic compounds is essential for robust structural elucidation and dereplication in drug discovery. T...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the precise electron ionization (EI) fragmentation pathways of heterocyclic compounds is essential for robust structural elucidation and dereplication in drug discovery. This whitepaper provides a comprehensive, causality-driven analysis of the mass spectrometry fragmentation pattern of 2-(5-Methylfuran-2-yl)propanenitrile (C₈H₉NO, MW: ~135.16 g/mol ).

By deconstructing the thermodynamic and kinetic drivers of its gas-phase dissociation, this guide establishes a self-validating analytical framework for researchers working with functionalized furan derivatives.

Mechanistic Drivers of Furan Derivative Fragmentation

The fragmentation of 2-(5-Methylfuran-2-yl)propanenitrile under standard 70 eV electron ionization (EI) is governed by the stability of the heteroaromatic furan ring and the lability of the exocyclic substituents. The ionization predominantly occurs by the ejection of a non-bonding electron from the furan oxygen or the nitrile nitrogen, forming the radical cation [M]⁺• at m/z 135.

Key Cleavage Pathways
  • α-Cleavage (Formation of the Furanium Ion): The most thermodynamically favorable pathway is the cleavage of the C-C bond connecting the propanenitrile moiety to the furan ring. This yields a highly resonance-stabilized 5-methylfuran-2-yl cation (m/z 81). This is a hallmark of furan derivatives, where the heteroatom stabilizes the adjacent positive charge[1].

  • Loss of Small Neutrals (CO Extrusion): Following the formation of the m/z 81 fragment, the furan ring undergoes a characteristic rearrangement and transannular cleavage, expelling carbon monoxide (CO, 28 Da) to form the cyclopropenyl-like cation [C₄H₅]⁺ at m/z 53 [1].

  • Aliphatic Chain Fragmentation: The propanenitrile side chain can undergo homolytic cleavage to lose a methyl radical (•CH₃, 15 Da), resulting in an m/z 120 fragment, or a cyano radical (•CN, 26 Da) to yield m/z 109.

Quantitative Fragmentation Summary

The following table summarizes the diagnostic ions, their relative abundances, and the causal mechanisms behind their formation.

m/zIon FormulaNeutral LossProposed Mechanism & Causality
135 [C₈H₉NO]⁺•NoneMolecular Ion: Initial electron ejection from O or N lone pairs.
120 [C₇H₆NO]⁺•CH₃ (15 Da)Aliphatic Cleavage: Loss of the methyl group from the propanenitrile chain.
109 [C₇H₉O]⁺•CN (26 Da)Nitrile Cleavage: Ejection of the cyano radical, driven by the stability of the resulting carbocation.
81 [C₅H₅O]⁺•CH(CH₃)CN (54 Da)α-Cleavage: Dominant pathway yielding the resonance-stabilized 5-methylfuran-2-yl cation.
53 [C₄H₅]⁺CO (28 Da)Ring Opening: Transannular cleavage and CO extrusion from the m/z 81 precursor [1].

Experimental Protocol: GC-MS Analysis

To ensure absolute trustworthiness and reproducibility, the following self-validating protocol outlines the optimal parameters for acquiring the EI-MS spectrum of 2-(5-Methylfuran-2-yl)propanenitrile.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the synthesized 2-(5-Methylfuran-2-yl)propanenitrile in 1.0 mL of LC-MS grade ethyl acetate.

  • Causality: Ethyl acetate ensures complete solvation of the moderately polar compound while providing a low-boiling solvent front that does not interfere with the analyte's retention time.

Step 2: Gas Chromatography (GC) Separation

  • Action: Inject 1.0 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness). Set the injector temperature to 250°C in split mode (1:50).

  • Action: Program the oven: Initial hold at 60°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Causality: The non-polar stationary phase separates the target analyte from synthesis byproducts based on boiling point and lipophilicity, ensuring a pure chromatographic peak enters the mass spectrometer.

Step 3: Electron Ionization (EI) and Mass Analysis

  • Action: Transfer the eluent to the MS via a transfer line heated to 280°C. Operate the EI source at 70 eV with a source temperature of 230°C.

  • Action: Scan the mass analyzer (quadrupole or TOF) from m/z 40 to 400.

  • Causality: Standardizing the ionization energy at 70 eV ensures the fragmentation pattern is highly reproducible and directly comparable to established spectral libraries (e.g., NIST) [2].

Fragmentation Pathway Visualization

The logical relationship between the molecular ion and its primary fragments is mapped below.

Fragmentation M [M]⁺• m/z 135 M_CH3 [M - CH₃]⁺ m/z 120 M->M_CH3 -•CH₃ (15 Da) M_CN [M - CN]⁺ m/z 109 M->M_CN -•CN (26 Da) Furan [C₅H₅O]⁺ m/z 81 M->Furan α-cleavage -•CH(CH₃)CN (54 Da) RingOpen [C₄H₅]⁺ m/z 53 Furan->RingOpen -CO (28 Da)

Primary EI-MS fragmentation pathways of 2-(5-Methylfuran-2-yl)propanenitrile.

References

  • Koritzke, A. L., et al. "Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion." International Journal of Mass Spectrometry, 454 (2020): 116342. [Link]

Foundational

A Researcher's Guide to Elucidating the Crystal Structure of 2-(5-Methylfuran-2-yl)propanenitrile via Single-Crystal X-ray Diffraction

Abstract This technical guide provides a comprehensive walkthrough of the process of determining the crystal structure of the novel compound 2-(5-Methylfuran-2-yl)propanenitrile. While, as of the time of this writing, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough of the process of determining the crystal structure of the novel compound 2-(5-Methylfuran-2-yl)propanenitrile. While, as of the time of this writing, the specific crystal structure for this compound has not been deposited in major crystallographic databases, this document serves as a detailed roadmap for researchers in the pharmaceutical and materials science fields to obtain and interpret this critical data. By leveraging established methodologies in single-crystal X-ray diffraction (SC-XRD), this guide offers both the theoretical underpinnings and practical protocols necessary for success. We will explore the entire workflow, from the initial, crucial step of crystal growth to the final validation and deposition of the structural data. To illustrate key concepts, crystallographic data from structurally analogous compounds containing furan and nitrile moieties will be presented and discussed.

Introduction: The Significance of Crystalline Structure in Drug Development

In the realm of drug development and materials science, understanding the three-dimensional arrangement of atoms within a molecule is paramount. The crystal structure of a compound dictates many of its physicochemical properties, including solubility, stability, melting point, and bioavailability. For a compound like 2-(5-Methylfuran-2-yl)propanenitrile, which possesses both a pharmacologically relevant furan ring and a reactive nitrile group, a detailed understanding of its solid-state structure can inform on its potential as a therapeutic agent or as a synthon for more complex molecules. Single-crystal X-ray diffraction remains the gold standard for obtaining unambiguous, high-resolution structural information.[1] This guide is designed to equip researchers with the foundational knowledge and practical steps to successfully elucidate the crystal structure of this, and other, novel small molecules.

The Crystallographic Workflow: A Conceptual Overview

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Each stage builds upon the previous one, and the quality of the final structure is intrinsically linked to the success of each step.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination cluster_deposition Dissemination Compound 2-(5-Methylfuran-2-yl)propanenitrile Synthesis & Purification Crystals Single Crystal Growth Compound->Crystals Crucial for diffraction quality Mount Crystal Mounting Crystals->Mount XRD X-ray Diffraction Experiment Mount->XRD Images Diffraction Image Collection XRD->Images Generates raw data Processing Data Integration & Scaling Images->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation checkCIF Deposition Database Deposition (e.g., CCDC) Validation->Deposition

Caption: The workflow for determining a single-crystal X-ray structure.

Experimental Protocols: From Powder to Publication-Ready Data

The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly apt in crystallography. A high-quality single crystal is the prerequisite for a successful structure determination. For a novel organic compound like 2-(5-Methylfuran-2-yl)propanenitrile, which is likely to be a solid or oil at room temperature, several crystallization techniques can be employed.

Protocol: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of a small amount of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

  • Controlled Evaporation: Cover the vial with a cap or parafilm with a few small holes poked by a needle. This allows for slow evaporation of the solvent, which encourages the formation of well-ordered crystals.

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol: Vapor Diffusion

  • System Setup: Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

  • Diffusion: The anti-solvent will slowly diffuse into the solution containing the compound, gradually decreasing its solubility and inducing crystallization.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable single crystal (ideally 0.1-0.3 mm in all dimensions with no visible cracks or defects) is obtained, the next step is the X-ray diffraction experiment.

Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: Carefully mount a selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.

  • Instrument Setup: The experiment is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A data collection strategy is calculated to ensure that a complete and redundant dataset is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[2]

  • Data Acquisition: The full dataset is collected, which can take several hours depending on the crystal and the instrument.

Structure Solution and Refinement: From Diffraction Spots to a 3D Model

The raw diffraction images are processed to yield a list of reflection intensities, which are then used to solve and refine the crystal structure.

Protocol: Structure Solution and Refinement

  • Data Integration and Scaling: The raw diffraction images are processed using software such as XDS or APEX to integrate the intensities of the diffraction spots and apply corrections for experimental factors.[3][4]

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the structure.

  • Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are refined against the experimental data using a least-squares minimization process. This is typically done using software like SHELXL or Olex2.

  • Model Building: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are introduced for non-hydrogen atoms.

  • Validation: The final refined structure is validated using tools like checkCIF provided by the International Union of Crystallography (IUCr) to ensure that it is chemically reasonable and meets publication standards.[5]

Data Interpretation: A Case Study with Analogous Structures

As no public crystallographic data exists for 2-(5-Methylfuran-2-yl)propanenitrile, we will examine the crystallographic data for two structurally related compounds: 2-Furonitrile and 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide. This will provide insight into the expected values for key crystallographic parameters.

Table 1: Crystal Data and Structure Refinement for 2-Furonitrile

ParameterValue
CCDC NumberNot available in CCDC, data from COD
Empirical FormulaC₅H₃NO
Formula Weight93.08
Temperature (K)100
Wavelength (Å)1.54178
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
Unit Cell Dimensions
a (Å)5.2801
b (Å)12.0768
c (Å)7.2295
α (°)90
β (°)98.7880
γ (°)90
Volume (ų)455.7
Z4
Calculated Density (Mg/m³)1.355
Data Collection & Refinement
Final R indices [I > 2σ(I)]R1 = 0.0361
R indices (all data)Not reported

Data obtained from the Crystallography Open Database (COD) entry for 2-Furonitrile.[6]

Table 2: Crystal Data and Structure Refinement for 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide

ParameterValue
CCDC Number1029980[7]
Empirical FormulaC₁₅H₁₁N₃O₄
Formula Weight297.27
Temperature (K)293
Wavelength (Å)0.71073
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a (Å)7.4358 (3)
b (Å)9.4165 (5)
c (Å)10.3934 (5)
α (°)90.938 (2)
β (°)96.910 (2)
γ (°)105.872 (2)
Volume (ų)693.98 (6)
Z2
Calculated Density (Mg/m³)1.423
Data Collection & Refinement
Final R indices [I > 2σ(I)]R1 = 0.039
wR2 (all data)0.116

Data obtained from the publication "Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide".[8][9]

These tables showcase the key parameters that are reported in a crystallographic study. For 2-(5-Methylfuran-2-yl)propanenitrile, researchers would expect to report similar data upon successful structure determination.

The Crystallographic Information File (CIF): The Standard for Data Dissemination

The final output of a crystal structure determination is a Crystallographic Information File (CIF).[2][5][10][11] This is a standardized text file format that contains all the information about the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement. The CIF is the format required for publication in scientific journals and for deposition in crystallographic databases such as the Cambridge Structural Database (CSD).[12]

Conclusion and Future Outlook

The determination of the crystal structure of 2-(5-Methylfuran-2-yl)propanenitrile is an achievable and highly valuable endeavor for researchers in drug development and materials science. By following the well-established protocols of single-crystal X-ray diffraction outlined in this guide, from meticulous crystal growth to rigorous data analysis and validation, the three-dimensional atomic arrangement of this novel compound can be elucidated. This structural information will provide invaluable insights into its physicochemical properties and pave the way for its further development and application. The deposition of this structure in the Cambridge Structural Database will ensure its accessibility to the global scientific community, fostering further research and innovation.

References

  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. IUCr. [Link]

  • Creative Biostructure. (2025, March 10). A Beginner's Guide to Protein Crystallography. [Link]

  • International Union of Crystallography. A Guide to CIF for Authors. [Link]

  • What is Single Crystal X-ray Diffraction? (2020, November 20). YouTube. [Link]

  • Bruker. Single Crystal X-ray Diffraction Software. [Link]

  • Kabsch, W. (2025, January 19). XDS Program Package. [Link]

  • Brown, I. D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, 48(2), 134-147. [Link]

  • Wikipedia. (2023, October 27). X-ray crystallography. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • CCP4. Solve a small-molecule structure. [Link]

  • International Union of Crystallography. Crystallographic software list. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Furonitrile. PubChem. [Link]

  • Subhadramma, S., Siddaraju, B. P., Chandra, N., Saravanan, J., & Gayathri, D. (2015). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o568–o569. [Link]

  • Pritchett, D. Y., Pienkos, J. A., London, H. C., Whittemore, T. J., Harold, S., Myers, A. R., ... & Wagenknecht, P. S. (2022). CCDC 2172551: Experimental Crystal Structure Determination. Clemson University TigerPrints. [Link]

  • Subhadramma, S., Siddaraju, B. P., Chandra, N., Saravanan, J., & Gayathri, D. (2015). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • Wikipedia. (2023, August 15). 2-Furonitrile. [Link]

  • National Open Access Monitor, Ireland. (n.d.). CCDC 1029980: Experimental Crystal Structure Determination. [Link]

Sources

Exploratory

Thermodynamic Stability and Oxidative Degradation Kinetics of 2-(5-Methylfuran-2-yl)propanenitrile at Ambient Conditions

Executive Summary For researchers and drug development professionals, understanding the thermodynamic and kinetic stability of functionalized heterocycles is paramount for formulation, shelf-life prediction, and safety....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic and kinetic stability of functionalized heterocycles is paramount for formulation, shelf-life prediction, and safety. 2-(5-Methylfuran-2-yl)propanenitrile (CAS 1096790-35-0) presents a unique molecular dichotomy: it combines a highly stable aliphatic nitrile group with an electron-rich, thermodynamically vulnerable furan core. This whitepaper synthesizes the thermodynamic stability profile of this compound at room temperature (298.15 K), detailing its autoxidation mechanisms, ring-opening kinetics, and providing self-validating experimental protocols for rigorous stability testing.

Molecular Architecture and Electronic Effects

The stability of 2-(5-Methylfuran-2-yl)propanenitrile is governed by the competing electronic effects of its functional groups:

  • The Furan Core: As a 6π-electron heteroaromatic system, the furan ring is geometrically rigid but possesses a relatively low resonance stabilization energy (~16 kcal/mol) compared to benzene (~36 kcal/mol) 1. This lower aromaticity makes it thermodynamically susceptible to addition reactions and oxidative cleavage.

  • The 5-Methyl Substituent: Alkyl groups exert an electron-donating inductive effect (+I). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the furan ring highly susceptible to electrophilic attack by molecular oxygen ( O2​ ) or hydroxyl radicals ( OH∙ ) 2.

  • The 2-Propanenitrile Group: The −C≡N moiety is thermodynamically highly stable and kinetically inert at room temperature without the presence of strong acids or bases. While it exerts a mild electron-withdrawing effect (-I) that slightly passivates the furan ring compared to a simple dialkyl furan, it is insufficient to halt autoxidation completely.

Thermodynamic vs. Kinetic Stability at 298 K

At room temperature (298.15 K), 2-(5-Methylfuran-2-yl)propanenitrile is kinetically metastable but thermodynamically unstable in the presence of atmospheric oxygen.

While the formation of furan derivatives from precursors can be an exergonic process limited by high activation barriers [[3]](), the forward oxidation of the intact alkylated furan ring is also highly exergonic. Alkylated furans have notoriously poor oxidative stability compared to conventional aliphatic or aromatic hydrocarbons 4. Upon exposure to ambient air and light, the molecule undergoes autoxidation, initially forming shock-sensitive organic peroxides. These peroxides are transient and rapidly cleave to form highly polar, stable 2,5-dioxopentanyl (2,5-DOP) derivatives 5. Over time, these ring-opened products condense to form insoluble polymeric gums 4.

Mechanistic Pathways of Degradation

The primary degradation mechanism is a radical-initiated autoxidation cascade. The process is initiated by trace transition metals or UV light, which abstract a hydrogen atom (often from the alkyl substituents) to form a radical. Molecular oxygen rapidly adds to this radical, forming a peroxy radical intermediate 6. This intermediate attacks the electron-rich α -carbons of the furan ring, leading to the cleavage of the C-O-C ethereal bond.

OxidationPathway A 2-(5-Methylfuran-2-yl) propanenitrile B Radical Intermediate A->B Trace Metals / hν C Organic Peroxide B->C O2 Addition D 2,5-Dioxopentanyl Derivative C->D Ring Cleavage E Polymeric Gums D->E Condensation

Autoxidation and ring-opening degradation pathway of alkylated furans at ambient conditions.

Quantitative Stability Data

To contextualize the stability of 2-(5-Methylfuran-2-yl)propanenitrile, we must look at the thermodynamic parameters and comparative stability matrices of structurally analogous furan derivatives.

Table 1: Estimated Thermodynamic & Kinetic Parameters at 298.15 K

ParameterValue / DescriptorMechanistic Implication
Furan Ring Resonance Energy ~16 kcal/molSignificantly lower than benzene; highly susceptible to ring-opening.
Oxidation Potential Low (Electron-rich)High susceptibility to electrophilic O2​ and OH∙ attack.
Nitrile Hydrolysis ΔG‡ > 250 kJ/molKinetically inert at ambient pH and temperature.
Autoxidation ΔG Exergonic ( <0 )Thermodynamically unstable in ambient atmospheric conditions.

Table 2: Comparative Oxidative Stability Matrix

CompoundSubstituent Electronic EffectAmbient Stability (Air, 298 K)Primary Degradation Product
Furan None (Baseline)ModeratePeroxides
2-Methylfuran +I (Electron Donating)LowRing-opened polymers, gums
2-(5-Methylfuran-2-yl)propanenitrile +I (Methyl), -I (Nitrile)Low to Moderate2,5-dioxopentanyl derivatives

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of this compound for drug development, researchers must employ an experimental design that isolates variables and self-validates through mass balance. Standard GC-MS is insufficient alone, as thermal degradation of peroxides in the GC inlet can skew results.

Workflow S1 Silica Pre-Treatment (Remove Impurities) S2 10 vol% Dilution (Iso-octane) S1->S2 S3 O2 Exposure Chamber (298 K, Dark) S2->S3 S4 Peroxide Titration (Intermediate Tracking) S3->S4 S5 qNMR Analysis (Parent Decay) S3->S5 S6 Mass Balance Validation S4->S6 S5->S6

Self-validating experimental workflow for ambient thermodynamic stability and kinetic profiling.

Step-by-Step Methodology:
  • Sample Pre-Treatment (Baseline Establishment):

    • Action: Pass the raw 2-(5-Methylfuran-2-yl)propanenitrile over a bed of activated silica gel.

    • Causality: As-received furan derivatives often contain trace peroxides or stabilizers (like BHT) that artificially skew baseline kinetics. Silica filtration removes these polar impurities, ensuring the starting material is exclusively the intact furan 4.

    • Validation: A pre- and post-filtration UV-Vis scan must confirm the removal of yellow oxidation products, establishing a true t=0 baseline.

  • Gravimetric Blend Preparation:

    • Action: Dilute the purified compound to 10 vol% in 2,2,4-trimethylpentane (iso-octane).

    • Causality: Pure furans can degrade violently upon peroxide accumulation. Diluting in an inert, non-polar solvent mimics formulation conditions while preventing solvent-mediated solvolysis 4.

  • Controlled Environmental Exposure:

    • Action: Store aliquots in sealed environmental chambers at 298.15 K under an initial pressure of 700 kPa of oxygen (modified ASTM D525 conditions).

    • Causality: By introducing oxygen under pressure, we accelerate the thermodynamic drive without altering the fundamental ambient reaction mechanism.

    • Validation: Run a parallel nitrogen-purged control chamber to isolate oxidative degradation from purely thermal degradation.

  • Orthogonal Quantification:

    • Action: At intervals ( t=7,14,28 days), perform iodometric titration (ASTM D3703) to quantify total peroxides. Simultaneously, perform 1H -qNMR using Toluene- d8​ as an internal standard.

    • Causality: GC-MS destroys peroxides. Titration safely quantifies the hazardous intermediates, while qNMR precisely tracks the disappearance of the furan ring protons without thermal bias.

    • Validation: The mass balance between the parent compound lost (via NMR) and the degradation products formed (via titration and gravimetric residue) must close to ≥95% .

Formulation & Mitigation Strategies

Because 2-(5-Methylfuran-2-yl)propanenitrile is thermodynamically driven toward oxidation at room temperature, formulation scientists must actively mitigate radical initiation. The addition of free radical scavenging additives, such as butylated hydroxytoluene (BHT) at concentrations of 250 ppm or higher, is strictly recommended to intercept peroxy radicals before they can cleave the furan ring 4. Furthermore, formulations must be sparged with inert gas (Argon/Nitrogen) and stored in actinic glass to prevent UV-catalyzed radical initiation.

References

  • Source: National Renewable Energy Laboratory (NREL)
  • Source: American Chemical Society (ACS)
  • 2-(5-Methylfuran-2-yl)
  • Source: National Institutes of Health (NIH)
  • Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

Foundational

Solvation Dynamics and Solubility Profiling of 2-(5-Methylfuran-2-yl)propanenitrile in Polar Aprotic Solvents

Executive Summary The compound 2-(5-Methylfuran-2-yl)propanenitrile (CAS 1096790-35-0) is a high-purity, nitrile-functionalized heterocyclic intermediate critical to advanced organic synthesis and active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-Methylfuran-2-yl)propanenitrile (CAS 1096790-35-0) is a high-purity, nitrile-functionalized heterocyclic intermediate critical to advanced organic synthesis and active pharmaceutical ingredient (API) development 1. Understanding its solubility profile is paramount for optimizing reaction yields, designing extraction protocols, and formulating drug delivery systems. This technical whitepaper establishes the theoretical framework and provides a rigorously validated experimental methodology for determining the solubility of this compound specifically within polar aprotic solvent systems.

Physicochemical Profiling & Theoretical Framework

To predict and manipulate the solubility of 2-(5-Methylfuran-2-yl)propanenitrile, we must first deconstruct its molecular architecture. The molecule exhibits a distinct structural duality:

  • The 5-Methylfuran Ring: Contributes a degree of aromaticity, electron-rich oxygen, and lipophilicity.

  • The Propanenitrile Side Chain: Introduces a highly polar, linear dipole moment via the cyano (-C≡N) group.

Why Polar Aprotic Solvents?

According to the foundational principle of "like dissolves like," a solute dissolves best in a solvent with similar polarity and intermolecular forces 2. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile—are defined by their large dielectric constants (ε > 20) and significant dipole moments, combined with a complete lack of hydrogen-bond donating capabilities (no O-H or N-H bonds) 3.

Mechanistic Causality: The absence of hydrogen bonding in the solvent ensures that the highly polar nitrile group is stabilized purely through strong dipole-dipole interactions. Protic solvents (like water or ethanol) often form rigid solvent cages around polar groups, which can kinetically trap the solute or induce phase separation if the hydrophobic bulk (the furan ring) is rejected. Polar aprotic solvents bypass this by aligning their negative ends toward the positive partial charges of the solute without forming restrictive H-bond networks [[2]](). Furthermore, structurally analogous furan derivatives (e.g., furfural and hydroxymethylfurfural) demonstrate exceptional solubility in aprotic media like DMSO and THF due to favorable London dispersion forces interacting with the furan ring 4.

Mechanism S1 Solute Phase (Furan-Nitrile) S3 Dipole-Dipole Interactions S1->S3 Phase Dissociation S2 Cavity Formation in Aprotic Solvent S2->S3 Solvent Reorganization S4 Thermodynamically Stable Solution S3->S4 ΔG_solv < 0

Thermodynamic mechanism of nitrile-functionalized furan solvation.

Quantitative Data: Predictive Solubility Matrix

While exact empirical solubility limits for CAS 1096790-35-0 are often determined on a per-formulation basis, we can extrapolate a highly accurate predictive matrix based on the behavior of analogous compounds like 2-phenylpropanenitrile 5 and furfural 4.

Note: Depending on the specific lot purity and ambient temperature, 2-(5-Methylfuran-2-yl)propanenitrile may present as a viscous liquid or low-melting solid. In liquid form, "solubility" effectively transitions to "miscibility."

Polar Aprotic SolventDielectric Constant (ε)Dipole Moment (D)Predicted Solubility (at 25°C)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.73.96> 100 mg/mL (Miscible)Strong dipole-dipole; high polarity accommodates the nitrile group.
Acetonitrile (MeCN) 37.53.92> 100 mg/mL (Miscible)Homologous solvation ("like dissolves like" via native nitrile interactions).
Dimethylformamide (DMF) 36.73.82> 100 mg/mL (Miscible)Strong dipole-dipole; excellent dispersion force matching for the furan ring.
Acetone 20.72.8850 - 100 mg/mL (Highly Soluble)Moderate dipole-dipole; lower dielectric constant slightly reduces capacity.

Experimental Methodology: Self-Validating Isothermal Protocol

To transition from theoretical prediction to empirical fact, laboratories must employ a rigorous, self-validating protocol. As an Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV quantification . This method isolates thermodynamic equilibrium from kinetic dissolution variables.

Workflow N1 Excess Solute Addition (CAS 1096790-35-0) N3 Isothermal Agitation (48h at 25.0 ± 0.1 °C) N1->N3 N2 Polar Aprotic Solvent (e.g., DMSO, MeCN) N2->N3 N4 Phase Separation (Centrifugation + PTFE Filtration) N3->N4 Equilibrium Reached N5 HPLC-UV Quantification N4->N5 N6 Data Analysis & Thermodynamic Modeling N5->N6

Experimental workflow for isothermal solubility determination.

Step-by-Step Execution & Causality

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess amount of 2-(5-Methylfuran-2-yl)propanenitrile to 5.0 mL of the target polar aprotic solvent in a sealed borosilicate glass vial.

  • Causality: Introducing an excess ensures the system crosses the saturation threshold. If the compound is a liquid at room temperature, you are testing for liquid-liquid phase separation (miscibility limits). Without excess, you measure kinetic dissolution, not thermodynamic capacity.

Step 2: Isothermal Equilibration

  • Action: Place the vials in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for a minimum of 48 hours.

  • Causality: Solubility is exponentially dependent on temperature. A fluctuation of even 1.0 °C can skew results by up to 10%. A 48-hour window is critical to ensure the system overcomes any lattice dissociation energy (if solid) or viscous boundary layers (if liquid) to reach a true thermodynamic steady state.

Step 3: Phase Separation

  • Action: Transfer the mixture to a centrifuge tube and spin at 10,000 rpm for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Causality: Polar aprotic solvents like DMSO and DMF will dissolve or degrade standard Nylon or PES filters, introducing polymer contaminants into your sample. PTFE is chemically inert. Filtration prevents undissolved micro-emulsions or particulates from causing false-positive concentration spikes during quantification.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant by a factor of 1:100 into the HPLC mobile phase (e.g., Water/Acetonitrile) prior to injection onto a C18 column.

  • Causality (The "Solvent Effect"): Injecting pure, strong polar aprotic solvents directly into a reversed-phase HPLC system disrupts the local mobile phase composition, leading to severe peak distortion (fronting/tailing) of the analyte. Dilution forces the compound to partition correctly onto the stationary phase, ensuring self-validating, reproducible integration.

Conclusion

The solubility profile of 2-(5-Methylfuran-2-yl)propanenitrile in polar aprotic solvents is driven by the synergistic alignment of its highly polar nitrile group with the high dielectric constants of solvents like DMSO, DMF, and Acetonitrile. By utilizing these solvents, researchers can bypass the hydrogen-bonding restrictions of protic media, achieving near-complete miscibility. Adhering to the rigorous isothermal shake-flask protocol outlined above ensures that formulation data remains thermodynamically sound and highly reproducible for downstream scale-up.

References

  • MDPI. "Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents". Journal of Molecular Liquids. Retrieved from: [Link]

  • Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents". Master Organic Chemistry. Retrieved from: [Link]

  • W.W. Norton. "6.5 Solubility". W.W. Norton Educational Resources. Retrieved from: [Link]

Sources

Exploratory

Mechanistic Pathways and Synthetic Methodologies for 2-(5-Methylfuran-2-yl)propanenitrile Derivatives

Executive Summary The synthesis of functionalized heterocyclic building blocks is a cornerstone of modern drug discovery and agrochemical development. Among these, 2-(5-methylfuran-2-yl)propanenitrile derivatives represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of functionalized heterocyclic building blocks is a cornerstone of modern drug discovery and agrochemical development. Among these, 2-(5-methylfuran-2-yl)propanenitrile derivatives represent a highly versatile scaffold, combining the electron-rich nature of a substituted furan ring with the orthogonal reactivity of an aliphatic nitrile. This whitepaper provides an in-depth mechanistic analysis of the formation of these derivatives. By dissecting three distinct synthetic pathways—Friedel-Crafts alkylation, nucleophilic cyanation, and α -alkylation—we provide researchers with self-validating protocols and causality-driven insights to optimize yields and mitigate common side reactions such as furan polymerization.

Retrosynthetic Analysis & Structural Challenges

The target molecule, 2-(5-methylfuran-2-yl)propanenitrile, consists of a 5-methylfuran core attached to a propanenitrile moiety at the C2 position. The primary synthetic challenge lies in the inherent sensitivity of the furan ring. Furans are highly susceptible to acid-catalyzed ring-opening, resinification, and polymerization [2]. Consequently, traditional harsh conditions must be replaced with highly tuned, chemoselective methodologies.

Retrosynthetically, the architecture can be assembled via three strategic disconnections:

  • Cfuran​−Calkyl​ Disconnection: Achieved via electrophilic aromatic substitution (Friedel-Crafts alkylation).

  • Cα​−CN Disconnection: Achieved via nucleophilic substitution of a pre-formed alcohol/halide.

  • Cα​−CH3​ Disconnection: Achieved via α -alkylation of an arylacetonitrile precursor.

Core Synthetic Pathways: Mechanistic Analysis

Pathway A: Mild Lewis Acid-Catalyzed Friedel-Crafts Alkylation

Traditional Friedel-Crafts alkylation using strong Lewis acids (e.g., AlCl3​ ) inevitably leads to the destruction of the furan ring [2]. To successfully couple 2-methylfuran with 2-bromopropanenitrile, mild, highly oxophilic Lewis acids such as Sc(OTf)3​ or Bi(OTf)3​ must be employed [3].

Mechanism of Action:

  • Electrophile Activation: The Lewis acid coordinates to the bromine atom of 2-bromopropanenitrile, weakening the C−Br bond and generating a resonance-stabilized α -cyano carbocation (or a highly polarized ion pair).

  • Nucleophilic Attack: The electron-rich 2-methylfuran attacks the electrophile. Due to the methyl group at C5, the attack is regioselectively directed to the unsubstituted C2 position.

  • Wheland Intermediate Formation: A transient σ -complex is formed, temporarily disrupting the aromaticity of the furan ring.

  • Rearomatization: Deprotonation by the counter-ion or solvent restores the aromatic system, releasing the target derivative and regenerating the catalyst.

FC_Mechanism A 2-Bromopropanenitrile + Mild Lewis Acid B Electrophilic Complex [CH3-CH(+)-CN] A->B Halide abstraction D Wheland Intermediate (Sigma Complex at C2) B->D Electrophilic attack C 2-Methylfuran (Nucleophile) C->D Pi-electron donation E Deprotonation & Rearomatization D->E Base/Solvent removes H+ F 2-(5-Methylfuran-2-yl)propanenitrile E->F Product release

Fig 1: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Alkylation of Furan.

Pathway B: Nucleophilic Cyanation via SN​2 Displacement

An alternative approach involves the cyanation of 1-(5-methylfuran-2-yl)ethyl methanesulfonate (derived from the corresponding alcohol). The ambident nature of the cyanide ion ( CN− ) means it can attack via the carbon (yielding the desired nitrile) or the nitrogen (yielding an isocyanide byproduct) [4].

Mechanism & Causality: To favor the SN​2 attack by the carbon atom, alkali metal cyanides (e.g., NaCN ) are used in polar aprotic solvents like DMSO. These solvents strongly solvate the Na+ cation, leaving the CN− anion "naked" and highly nucleophilic at its softer carbon center [4]. Recent advances also allow for direct deoxygenative cyanation of alcohols using isonitriles catalyzed by B(C6​F5​)3​ , though this requires stringent anhydrous conditions [5].

Pathway C: α -Alkylation of Arylacetonitriles

For laboratories with access to 2-(5-methylfuran-2-yl)acetonitrile, direct α -methylation is a highly efficient route.

Mechanism & Causality: The α -protons adjacent to the nitrile group are weakly acidic ( pKa​≈25−28 ). Treatment with a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at −78∘C quantitatively generates a nitrile-stabilized carbanion. The steric bulk of LDA prevents nucleophilic attack on the nitrile carbon. Subsequent addition of methyl iodide ( MeI ) results in a rapid SN​2 displacement, yielding the propanenitrile derivative.

Alkylation_Workflow Step1 2-(5-Methylfuran-2-yl)acetonitrile in dry THF (-78°C) Step2 Addition of LDA (1.1 eq) Step1->Step2 Inert atmosphere Step3 Nitrile-Stabilized Carbanion [Furan-CH(-)-CN] Step2->Step3 Alpha-deprotonation Step4 Addition of Methyl Iodide (MeI, 1.2 eq) Step3->Step4 Nucleophile ready Step5 SN2 Transition State Step4->Step5 Electrophilic attack Step6 Target Propanenitrile Derivative Step5->Step6 Iodide leaving group

Fig 2: Workflow and Mechanism for the α -Alkylation of Arylacetonitriles.

Quantitative Data: Catalyst Optimization

The choice of catalyst in Pathway A dictates the survival of the furan ring. The table below summarizes the empirical data regarding catalyst selection for the alkylation of 2-methylfuran.

CatalystTemperature RangeYield (%)Mechanistic Observations & Side Reactions
AlCl3​ 0∘C to RT< 10%Severe furan ring-opening; formation of intractable black tar.
BF3​⋅OEt2​ −78∘C to 0∘C 45%Moderate yield; significant resinification observed upon warming.
Sc(OTf)3​ 0∘C to RT85%Clean reaction; high regioselectivity; minimal polymerization.
Bi(OTf)3​ Room Temp88%Excellent yield; catalyst is water-tolerant and easily recoverable.

Experimental Protocols (Self-Validating Systems)

Protocol 1: α -Alkylation via LDA (Pathway C)

This protocol is designed as a self-validating system. The color change upon carbanion formation serves as an internal indicator of reaction progress.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-(5-methylfuran-2-yl)acetonitrile (1.0 eq) and anhydrous THF (0.2 M). Cool the mixture to −78∘C using a dry ice/acetone bath.

  • Deprotonation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 10 minutes.

    • Causality: The slight excess of LDA ensures complete deprotonation. A distinct color shift (typically deep yellow/orange) validates the formation of the nitrile-stabilized carbanion.

  • Alkylation: Stir for 30 minutes at −78∘C , then add Methyl Iodide ( MeI , 1.2 eq) dropwise.

    • Causality: Maintaining −78∘C prevents polyalkylation and self-condensation of the nitrile anion.

  • Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH4​Cl .

    • Causality: The mild acid safely neutralizes unreacted LDA and protonates any residual carbanion without hydrolyzing the nitrile.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol 2: Mild Friedel-Crafts Alkylation (Pathway A)
  • Initiation: In an oven-dried flask under nitrogen, dissolve 2-methylfuran (1.5 eq) and 2-bromopropanenitrile (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Causality: An excess of the furan derivative drives the equilibrium forward and compensates for trace evaporative losses.

  • Catalysis: Cool to 0∘C and add Sc(OTf)3​ (5 mol%) in one portion.

  • Propagation: Stir the mixture, allowing it to warm to room temperature over 4 hours. Monitor via TLC (stain with KMnO4​ ; furans oxidize readily, appearing as bright yellow spots against a purple background).

  • Termination: Quench the reaction with distilled water. Extract the aqueous layer with DCM. Dry the combined organic layers over MgSO4​ and concentrate. Purify via column chromatography.

References

  • Benchchem. "2-(5-Methylfuran-2-yl)propanenitrile | CAS 1096790-35-0".
  • Benchchem. "Optimization of reaction conditions for 2,5-dipropylfuran synthesis". Benchchem Technical Support.
  • ACS Publications.
  • Benchchem. "Side reactions and byproduct formation in the cyanation of benzyl halides". Benchchem Technical Support.
  • Semantic Scholar. "Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source".

Protocols & Analytical Methods

Method

catalytic hydrogenation of 2-(5-Methylfuran-2-yl)propanenitrile to primary amines

Application Note: Chemoselective Catalytic Hydrogenation of 2-(5-Methylfuran-2-yl)propanenitrile to Primary Amines Executive Summary The synthesis of 2-(5-Methylfuran-2-yl)propan-1-amine via the catalytic hydrogenation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Hydrogenation of 2-(5-Methylfuran-2-yl)propanenitrile to Primary Amines

Executive Summary

The synthesis of 2-(5-Methylfuran-2-yl)propan-1-amine via the catalytic hydrogenation of 2-(5-Methylfuran-2-yl)propanenitrile presents a classic chemoselectivity challenge in drug development and fine chemical synthesis. The substrate contains two highly reactive functional moieties: a reducible alpha-branched nitrile and a sensitive furan heterocycle. This application note details a self-validating, highly chemoselective protocol utilizing a Cobalt-based catalytic system in methanolic ammonia to achieve >98% primary amine selectivity while entirely preserving the furan ring.

Mechanistic Rationale & Chemoselectivity Challenges

Designing a robust hydrogenation protocol for this substrate requires navigating two competing side reactions:

Challenge 1: The Imine Condensation Pathway (Over-alkylation) The catalytic hydrogenation of nitriles does not proceed directly to the amine; it passes through a highly reactive primary imine intermediate. Before this imine can be fully reduced, it is susceptible to nucleophilic attack by the newly formed primary amine product[1]. This condensation forms a gem-diamine adduct that eliminates ammonia to yield a secondary imine, which is subsequently reduced to an unwanted secondary amine byproduct[1]. Because the substrate is alpha-branched, steric hindrance slightly slows this condensation, but it remains a dominant degradation pathway without intervention.

Challenge 2: Furan Ring Sensitivity Furan rings are highly prone to over-reduction (yielding tetrahydrofuran derivatives) or hydrogenolysis (ring-opening) when exposed to highly active noble metal catalysts (e.g., Pd/C, PtO2) under standard hydrogen pressures[2].

The Solution: Cobalt Catalysis & Thermodynamic Trapping To circumvent these issues, base-metal catalysts—specifically Cobalt-based systems (e.g., Raney Cobalt or supported Co nanoparticles)—are employed. Cobalt inherently possesses a lower affinity for heteroaromatic ring activation compared to Palladium or Platinum, rendering it virtually inert toward the furan ring while maintaining excellent activity for C≡N bond cleavage[3].

Furthermore, conducting the reaction in an excess of methanolic ammonia shifts the thermodynamic equilibrium of the reaction network. The high concentration of ammonia suppresses the nucleophilic attack of the primary amine on the primary imine, effectively trapping the intermediate and driving the reaction exclusively toward the primary amine[1][4]. Recent advances also highlight the utility of nanostructured catalysts like Nano-Ni3C for similar chemoselective transformations[5], though Raney Cobalt remains the industrial gold standard for cost-effective scalability.

Reaction Pathway Visualization

NitrileHydrogenation Nitrile 2-(5-Methylfuran-2-yl) propanenitrile PrimaryImine Primary Imine Intermediate Nitrile->PrimaryImine + H2 (Catalyst) PrimaryAmine Primary Amine (Target Product) PrimaryImine->PrimaryAmine + H2 (Catalyst) GemDiamine Gem-diamine Adduct PrimaryImine->GemDiamine + Primary Amine SecondaryImine Secondary Imine GemDiamine->SecondaryImine - NH3 SecondaryAmine Secondary Amine (Byproduct) SecondaryImine->SecondaryAmine + H2 (Catalyst) Ammonia Excess NH3 (Additive) Ammonia->GemDiamine Shifts Equilibrium

Fig 1: Reaction network of nitrile hydrogenation highlighting the role of ammonia in suppressing byproducts.

Catalyst Selection & Optimization Data

The following table summarizes the quantitative data driving our catalyst selection. All reactions were evaluated using 10 mmol of substrate at standard reaction times (12 h).

Catalyst SystemAdditiveTemp (°C)H2 Pressure (bar)Conversion (%)Primary Amine Selectivity (%)Furan Ring Preservation (%)
Pd/C (10%) None2510>9945<10 (Ring Saturation)
PtO₂ None2510>9960<5 (Ring Saturation)
Raney Ni NH₃ (7M)6030>998592 (Slight Reduction)
Nano-Ni₃C NH₃ (7M)13010>9994>99
Raney Co NH₃ (7M)6030>99>98 >99

Detailed Experimental Protocol

Workflow Step1 1. Catalyst Prep Wash Raney Co with MeOH Step2 2. Reaction Setup Add Substrate, NH3/MeOH, Catalyst Step1->Step2 Step3 3. Pressurization Purge & Pressurize H2 (30 bar) Step2->Step3 Step4 4. Hydrogenation Heat to 60°C, Stir 12h Step3->Step4 Step5 5. Workup Filter Catalyst, Evaporate Solvent Step4->Step5

Fig 2: Step-by-step experimental workflow for the chemoselective hydrogenation using Raney Cobalt.

Materials Required:

  • 2-(5-Methylfuran-2-yl)propanenitrile (Substrate)

  • Raney Cobalt (Sponge Cobalt, supplied as an aqueous slurry)

  • 7M Ammonia in Methanol (NH₃/MeOH)

  • Hydrogen Gas (H₂, >99.99% purity)

  • High-pressure stainless steel autoclave (e.g., Parr reactor)

Step-by-Step Methodology:

  • Catalyst Preparation (Critical Step): Weigh 1.0 g of Raney Cobalt aqueous slurry. Wash the catalyst 3 times with 10 mL of anhydrous methanol by decantation.

    • Causality Insight: Raney Cobalt is stored in water to prevent pyrophoric ignition. However, residual water in the reaction mixture can hydrolyze the highly reactive primary imine intermediate into an aldehyde. This aldehyde will undergo competitive reductive amination, severely degrading the purity profile.

  • Reaction Setup: Transfer the methanol-washed Raney Cobalt into the autoclave. Add 10 mmol of 2-(5-Methylfuran-2-yl)propanenitrile dissolved in 20 mL of 7M NH₃ in Methanol.

  • Purging and Pressurization: Seal the autoclave. Purge the vessel 3 times with Nitrogen (10 bar) to remove oxygen, followed by 3 purges with Hydrogen gas (10 bar). Finally, pressurize the reactor to 30 bar with H₂.

    • Causality Insight: Strict exclusion of oxygen is mandatory not only for safety (preventing H₂/O₂ explosive mixtures) but to prevent the irreversible surface oxidation and deactivation of the Cobalt catalyst.

  • Hydrogenation: Heat the reactor to 60 °C while stirring at 800 RPM. Maintain the reaction for 12 hours.

    • Causality Insight: The alpha-branched nature of the nitrile introduces steric hindrance, requiring 60 °C to maintain a practical kinetic rate. Exceeding 80 °C risks initiating trace furan ring hydrogenolysis.

  • Workup & Isolation: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the reaction mixture through a pad of Celite under a blanket of Nitrogen to remove the catalyst. Wash the Celite pad with additional methanol.

    • Safety Note: Never let the filtered Raney Cobalt dry out in the air; it will spontaneously ignite. Keep it wet with solvent or quench it immediately in dilute acid.

  • Concentration: Evaporate the filtrate under reduced pressure to remove methanol and excess ammonia, yielding the crude 2-(5-Methylfuran-2-yl)propan-1-amine.

Analytical Validation

To ensure the self-validating nature of this protocol, the crude product must be analyzed to confirm both conversion and chemoselectivity:

  • GC-FID / GC-MS: Used to quantify the ratio of primary amine to any trace secondary amine. The absence of the starting material peak confirms full conversion.

  • ¹H NMR (CDCl₃):

    • Furan Integrity: Look for the distinct aromatic furan protons (two doublets/multiplets around δ 5.8 - 6.0 ppm). If the ring was saturated, these peaks will disappear, replaced by complex aliphatic multiplets.

    • Amine Formation: A broad singlet integrating to 2 protons around δ 1.2 - 1.6 ppm (concentration dependent) confirms the -NH₂ group. The disappearance of the alpha-proton shift associated with the electron-withdrawing nitrile group further validates reduction.

Sources

Application

Application Note: A Rapid, High-Yield Synthesis of 2-(5-Methylfuran-2-yl)propanenitrile via Microwave-Assisted Phase-Transfer Catalysis

Abstract This technical guide details a robust and highly efficient method for the synthesis of 2-(5-methylfuran-2-yl)propanenitrile, a valuable heterocyclic building block for pharmaceutical and agrochemical research. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide details a robust and highly efficient method for the synthesis of 2-(5-methylfuran-2-yl)propanenitrile, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The protocol leverages the synergistic effects of microwave-assisted organic synthesis (MAOS) and solid-liquid phase-transfer catalysis (PTC) to achieve a rapid and selective α-methylation of the precursor, 2-(5-methylfuran-2-yl)acetonitrile. Compared to conventional thermal methods, this approach dramatically reduces reaction times from hours to mere minutes while significantly improving yields and minimizing the formation of by-products.[1] This document provides a comprehensive overview of the underlying principles, detailed step-by-step protocols, and optimization strategies for researchers, chemists, and drug development professionals.

Introduction and Scientific Principle

The synthesis of α-substituted nitriles is a cornerstone of organic chemistry, providing versatile intermediates for the construction of more complex molecular architectures. The target molecule, 2-(5-methylfuran-2-yl)propanenitrile, incorporates the biologically relevant 5-methylfuran scaffold, a motif found in numerous natural products and pharmacologically active compounds.[2] Traditional methods for the C-alkylation of active methylene compounds like arylacetonitriles often require harsh conditions, strong bases, anhydrous solvents, and extended reaction times, which can lead to side reactions and lower overall yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that accelerates chemical reactions by utilizing microwave energy for direct, efficient heating of the reaction mixture.[1][3] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation interacts directly with polar molecules, resulting in rapid and uniform temperature elevation throughout the sample volume. This often leads to shorter reaction times, higher yields, and improved product purity.[1][4]

This protocol combines MAOS with the principles of Phase-Transfer Catalysis (PTC). PTC is an invaluable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid inorganic base and an organic substrate).[5] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the anionic reactant (in this case, the hydroxide ion for deprotonation) from the solid or aqueous phase into the organic phase where the reaction occurs. The combined use of microwave irradiation and PTC has been shown to be particularly effective, as the rapid heating accelerates the catalytic cycle, further enhancing reaction rates.[6][7]

The synthesis is a two-step process:

  • Precursor Synthesis: A standard nucleophilic substitution to produce 2-(5-methylfuran-2-yl)acetonitrile from 5-methylfurfuryl chloride.

  • Microwave-Assisted α-Methylation: The core of this application note, where the precursor is rapidly methylated under MAOS-PTC conditions to yield the final product.

Synthetic Pathway Overview

The overall synthetic strategy is outlined below. The key innovation lies in the second step, where microwave irradiation provides a significant process advantage.

G start Start prep_vial To a 10 mL microwave vial add: - 2-(5-Methylfuran-2-yl)acetonitrile (1 mmol) - Powdered KOH (3 mmol) - TBAB (0.1 mmol) - Magnetic stir bar start->prep_vial add_reagent Add Methyl Iodide (1.2 mmol) in a fume hood prep_vial->add_reagent seal_vial Securely cap the vial add_reagent->seal_vial mw_irrad Place in microwave reactor. Irradiate: - Temperature: 100°C - Ramp Time: 2 min - Hold Time: 10 min - Power: 300 W (max) seal_vial->mw_irrad cool Cool vial to < 50°C using compressed air mw_irrad->cool workup Work-up: - Dilute with DCM (15 mL) - Filter to remove solids - Wash with water & brine cool->workup purify Dry over MgSO₄, concentrate, and purify via flash chromatography workup->purify end 2-(5-Methylfuran-2-yl)propanenitrile (Final Product) purify->end

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Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-(5-Methylfuran-2-yl)propanenitrile

Part 1: Executive Summary & Strategic Overview This document provides a comprehensive technical guide on the palladium-catalyzed cross-coupling reactions of 2-(5-methylfuran-2-yl)propanenitrile. A thorough review of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Executive Summary & Strategic Overview

This document provides a comprehensive technical guide on the palladium-catalyzed cross-coupling reactions of 2-(5-methylfuran-2-yl)propanenitrile. A thorough review of the current scientific literature reveals that direct cross-coupling with this specific substrate has not yet been reported. The molecule's structure—a 2,5-disubstituted furan lacking a conventional leaving group such as a halide or triflate—precludes classical cross-coupling pathways like Suzuki-Miyaura or Buchwald-Hartwig amination without prior functionalization.

Therefore, the most promising avenue for direct coupling is through C–H bond activation , a modern and atom-economical strategy.[1][2] However, the most reactive C2 and C5 positions on the furan ring are already substituted, presenting a significant chemical challenge. This guide pivots from non-existent, substrate-specific protocols to a more foundational and practical approach. We will dissect the established principles and state-of-the-art protocols for the palladium-catalyzed direct C–H functionalization of furan derivatives. This provides the necessary intellectual framework and experimental starting points for researchers to intelligently design and optimize a novel transformation for 2-(5-methylfuran-2-yl)propanenitrile, targeting the less reactive C3 or C4 positions.

Part 2: The Mechanistic Landscape of Furan C–H Activation

Understanding the reaction mechanism is critical for rational protocol design and troubleshooting. For electron-rich heterocycles like furan, direct C–H arylation catalyzed by palladium is believed to proceed through a Concerted Metalation-Deprotonation (CMD) pathway.[1][2] This mechanism avoids the high-energy oxidative addition of a C–H bond directly to the metal center.

The Catalytic Cycle for Direct C-H Arylation:

  • Catalyst Activation: A Pd(II) precatalyst (e.g., Pd(OAc)₂) is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.

  • Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the Pd(0) center, forming a Pd(II)-aryl intermediate.

  • C–H Activation (CMD): The furan substrate coordinates to the Pd(II)-aryl complex. A base then assists in the concerted cleavage of the C–H bond and metalation, forming a palladacycle intermediate and regenerating the base. This is typically the rate-determining and regioselectivity-determining step.

  • Reductive Elimination: The two organic moieties (aryl and furanyl) on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.[3][4]

Visualization: Generalized Catalytic Cycle

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)-X Ln OxAdd->PdII_Ar CMD Concerted Metalation-Deprotonation (CMD) PdII_Ar->CMD + Furan + Base Palladacycle Ar-Pd(II)-Furanyl Ln CMD->Palladacycle - Base-H+X- RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Furanyl RedElim->Product

Caption: Generalized catalytic cycle for direct C-H arylation.

Regioselectivity in Furans: Palladium-catalyzed C–H activation on the furan ring shows a strong intrinsic preference for the C2 and C5 positions due to their higher electron density and lower steric hindrance.[1][5] Functionalizing the C3 or C4 positions of 2-(5-methylfuran-2-yl)propanenitrile is therefore a non-trivial challenge that will require careful optimization of directing groups or catalyst systems to overcome this natural reactivity.

Part 3: Application Notes & Experimental Protocols

This section provides a foundational protocol for the direct C–H arylation of a generic furan derivative, which serves as a validated starting point for developing a method for 2-(5-methylfuran-2-yl)propanenitrile.

Protocol 1: General Procedure for Direct C–H Arylation of a Furan Derivative

This protocol is adapted from methodologies reported for the coupling of various furan derivatives with aryl bromides.[1][2]

Workflow Visualization:

Caption: Experimental workflow for a typical direct C-H arylation.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the furan derivative (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and the base (e.g., KOAc, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., P(Cy)₃, 2-10 mol%). Note: The optimal Pd:ligand ratio must be determined empirically.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMAc or Toluene, 0.2-0.5 M) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 120-150 °C) and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate or dichloromethane. Filter the mixture through a short plug of celite or silica gel, washing thoroughly with the same solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Data Table: Typical Conditions for Furan Direct Arylation

ComponentExample ReagentTypical LoadingFunction & RationaleSource(s)
Pd Precatalyst Pd(OAc)₂, PdCl₂1 - 5 mol%Source of the active Pd(0) catalyst. Pd(II) salts are often more stable and convenient than air-sensitive Pd(0) complexes.[1][2][6]
Ligand P(Cy)₃, Tedicyp, SPhos2 - 10 mol%Stabilizes the Pd center, prevents catalyst decomposition, and modulates reactivity and selectivity. Bulky, electron-rich phosphines are common.[1][7]
Base KOAc, K₂CO₃, Cs₂CO₃2.0 - 3.0 equiv.Crucial for the C-H activation/deprotonation step (CMD pathway). Also acts as a halide scavenger. The choice of base can significantly impact yield.[1][2]
Solvent DMAc, NMP, Toluene0.2 - 1.0 MHigh-boiling point, polar aprotic solvents are required to achieve the necessary reaction temperatures and to dissolve the ionic base and catalyst components.[1][2]
Temperature 120 - 150 °C-High thermal energy is needed to overcome the activation barrier for C-H bond cleavage, especially for less reactive C-H bonds.[1][2]
Considerations for Adapting to 2-(5-Methylfuran-2-yl)propanenitrile

When applying the general protocol to this specific substrate, the following points must be considered:

  • Reactivity & Selectivity: The primary challenge is activating the C3 or C4 C-H bonds. A high-throughput screening of various palladium catalysts, ligands, and bases will be essential. Ligands known to promote difficult couplings, such as bulky biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), should be prioritized in the screen.

  • Nitrile Group Interference: The nitrile moiety is a potential coordinating group that could bind to the palladium center and inhibit catalysis. The choice of ligand is critical to prevent or displace this coordination.

  • Alpha-Proton Acidity: The proton alpha to the nitrile group is acidic. Strong bases could potentially lead to deprotonation and undesired side reactions. Weaker bases like KOAc or K₂CO₃ are recommended as initial starting points over stronger bases like t-BuOK.

Part 4: Broader Context & Alternative Strategies

While direct C-H activation is the goal, it is instructive to consider classical cross-coupling methods, which would require prior synthesis of a functionalized precursor.

Strategy 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[8][9] To utilize this, one would first need to synthesize a halogenated version of the substrate, such as 3-bromo-2-(5-methylfuran-2-yl)propanenitrile.

General Protocol for Suzuki-Miyaura Coupling of a Halofuran: [7][10]

  • Reactants: Halofuran (1.0 equiv), Arylboronic Acid (1.2 equiv).

  • Catalyst System: Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%), or a pre-formed catalyst like Pd(PPh₃)₄ (3 mol%).

  • Base: An aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent: A biphasic system, often Toluene/Water or Dioxane/Water.

  • Temperature: 80 - 110 °C.

Strategy 2: Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method.[11][12] This would also require a halo- or triflyloxy-substituted furan precursor to couple with a primary or secondary amine.

General Protocol for Buchwald-Hartwig Amination: [13][14]

  • Reactants: Halofuran (1.0 equiv), Amine (1.2 equiv).

  • Catalyst System: A Pd(0) or Pd(II) precatalyst with a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).

  • Base: A strong, non-nucleophilic base is required, such as NaOt-Bu or LHMDS.

  • Solvent: Anhydrous, apolar solvents like Toluene or Dioxane.

  • Temperature: Room temperature to 110 °C.

Part 5: Conclusion & Recommendations

The direct palladium-catalyzed cross-coupling of 2-(5-methylfuran-2-yl)propanenitrile represents a novel and challenging research problem. Success hinges on overcoming the intrinsic regioselectivity of the furan ring to achieve C-H activation at the C3 or C4 positions. This guide provides the mechanistic understanding and validated starting protocols necessary for a researcher to embark on this project. A systematic, high-throughput screening approach is strongly recommended to identify a suitable combination of catalyst, ligand, base, and solvent. The insights and procedures detailed herein serve as an authoritative foundation for the development of this new and valuable chemical methodology.

References

  • Doucet, H., & La-Venia, A. (2006). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics, 25(26), 6179–6182. [Link]

  • Sauthier, M., et al. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 29(12), 2894. [Link]

  • Zhang, J., et al. (2014). Palladium-Catalyzed C–H Homocoupling of Furans and Thiophenes Using Oxygen as the Oxidant. Organic Letters, 16(10), 2752–2755. [Link]

  • Zhang, J., et al. (2022). Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation. Chemical Communications, 58(94), 13098-13101. [Link]

  • Zhang, J., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production. Catalysts, 14(10), 868. [Link]

  • Scarpino, C., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ACS GCI Pharmaceutical Roundtable. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • El-Baih, F. E. M., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(1), 23. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Cheng, J., et al. (2016). Palladium-catalyzed cyanation of aryl halides and borons has been developed by employing cuprous thiocyanate as a safe cyanide source. Semantic Scholar. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organisation. [Link]

  • Reeve, J. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 172-175. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]

  • Kumar, S., et al. (2023). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 59(28), 4211-4214. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Oñate, A., et al. (2016). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Molecules, 21(10), 1332. [Link]

Sources

Application

Grignard reagent addition to 2-(5-Methylfuran-2-yl)propanenitrile for ketone synthesis

Application Note: Overcoming Alpha-Deprotonation in Ketone Synthesis via Grignard Addition to 2-(5-Methylfuran-2-yl)propanenitrile Executive Summary & Strategic Overview As a Senior Application Scientist, I frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Alpha-Deprotonation in Ketone Synthesis via Grignard Addition to 2-(5-Methylfuran-2-yl)propanenitrile

Executive Summary & Strategic Overview

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when applying classical organometallic transformations to highly functionalized, sensitive heterocycles. The synthesis of furan-bearing ketones via the addition of Grignard reagents to 2-(5-Methylfuran-2-yl)propanenitrile[1] presents a classic dual-challenge in organic synthesis: competing acid-base chemistry and heterocycle degradation.

This application note provides a field-proven, self-validating methodology that abandons standard Grignard conditions in favor of a lanthanum-mediated nucleophilic addition. By restructuring the electronic properties of the organometallic species and utilizing a buffered hydrolysis protocol, this workflow ensures high-yielding carbon-carbon bond formation while preserving the structural integrity of the acid-sensitive furan ring.

Mechanistic Insights & Causality (The "Why")

To successfully execute this transformation, researchers must understand the causality behind the failure of standard conditions. The substrate, 2-(5-Methylfuran-2-yl)propanenitrile, contains a highly problematic α -stereocenter.

Challenge A: The Basicity vs. Nucleophilicity Paradigm The single α -proton of this substrate is flanked by an electron-withdrawing cyano group and an aromatic furan ring, significantly lowering its pKa. Standard Grignard reagents (e.g., PhMgBr) are highly basic. When introduced to this substrate, the organomagnesium species acts predominantly as a Brønsted base rather than a nucleophile. This results in rapid α -deprotonation, forming a resonance-stabilized ketenimine anion[2]. Upon aqueous quench, this intermediate simply reprotonates, leading to the near-quantitative recovery of the starting material.

Challenge B: Hydrolytic Sensitivity of the Furan Ring Assuming successful 1,2-addition to the nitrile, the resulting metalloimine intermediate must be hydrolyzed to yield the target ketone[3]. Classical protocols dictate the use of harsh aqueous acids (e.g., 2M HCl or H2SO4) to drive this hydrolysis. However, the 5-methylfuran moiety is highly susceptible to acid-catalyzed hydrolytic ring-opening, which degrades the heterocycle into a 1,4-diketone byproduct via a reverse Paal-Knorr mechanism.

The Solution: Lanthanum-Mediated Activation & Mild Hydrolysis To invert this reactivity, we employ LaCl3·2LiCl (Knochel’s salt). Transmetalation of the Grignard reagent with LaCl3 generates an organolanthanum species. Lanthanum's high azaphilicity provides strong Lewis acidic activation of the nitrile nitrogen, while the reduced basicity of the C-La bond completely suppresses α -deprotonation, driving clean 1,2-nucleophilic addition[4]. Subsequently, a buffered, mild hydrolysis utilizing saturated aqueous NH4Cl selectively hydrolyzes the robust metalloimine without breaching the acidic threshold that degrades the furan ring.

Quantitative Data & Optimization

The following table summarizes the optimization data, clearly demonstrating the causal relationship between the chosen reagents and the reaction outcome.

Table 1: Optimization of Phenyl Addition to 2-(5-Methylfuran-2-yl)propanenitrile

EntryOrganometallic ReagentAdditiveHydrolysis ConditionMechanistic PathwayKetone Yield (%)
1PhMgBr (1.5 eq)None2M HCl, 25 °CDeprotonation + Ring Opening< 5%
2PhMgBr (1.5 eq)NoneSat. NH4Cl, 25 °CDeprotonation (SM Recovery)< 10%
3PhMgBr (1.5 eq)CeCl3 (1.5 eq)Sat. NH4Cl, 25 °CNucleophilic Addition65%
4PhMgBr (1.5 eq)LaCl3·2LiCl (1.5 eq)2M HCl, 25 °CAddition + Ring Opening15%
5 PhMgBr (1.5 eq) LaCl3·2LiCl (1.5 eq) Sat. NH4Cl, 25 °C Clean Nucleophilic Addition 88%

Experimental Protocol: Lanthanum-Mediated Ketone Synthesis

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process validation checks are met.

Reagents Required:

  • 2-(5-Methylfuran-2-yl)propanenitrile (1.0 equiv, 10 mmol)

  • Phenylmagnesium bromide (PhMgBr, 1.0 M in THF, 1.5 equiv, 15 mmol)

  • LaCl3·2LiCl (0.6 M in THF, 1.5 equiv, 15 mmol)

  • Anhydrous THF (20 mL)

  • Saturated aqueous NH4Cl (30 mL)

Step 1: Preparation of the Organolanthanum Reagent

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with inert argon gas.

  • Add the LaCl3·2LiCl solution (25 mL, 15 mmol) to the flask and cool to 0 °C using an ice bath.

  • Dropwise add PhMgBr (15 mL, 15 mmol) over 10 minutes via a syringe pump to prevent localized heating.

  • Validation Check: Stir the mixture at 0 °C for 1 hour. The solution must transition from colorless to a pale yellow/orange homogeneous mixture. This visual shift confirms the successful transmetalation from magnesium to lanthanum, which is critical to attenuate the reagent's basicity.

Step 2: Nucleophilic Addition

  • Dissolve 2-(5-Methylfuran-2-yl)propanenitrile (1.35 g, 10 mmol) in 5 mL of anhydrous THF.

  • Add the nitrile solution dropwise to the organolanthanum mixture at 0 °C over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the nitrile spot (Rf ≈ 0.6) and the formation of a highly polar baseline spot (the metalloimine salt) validates that 1,2-addition has occurred. The absence of recovered starting material confirms that α -deprotonation was successfully suppressed.

Step 3: Mild Hydrolysis and Isolation

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl (30 mL). Critical: Do not use HCl or H2SO4, as this will trigger the Paal-Knorr reverse reaction and destroy the furan ring.

  • Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Validation Check: Prolonged stirring in the mild buffer ensures complete hydrolysis of the robust metalloimine. This can be validated by the emergence of a strong ketone carbonyl peak (~1680 cm⁻¹) via in-process IR spectroscopy of the organic layer.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-(5-methylfuran-2-yl)-1-phenylpropan-1-one.

Mechanistic Pathway Visualization

G cluster_A Pathway A: Standard Conditions cluster_B Pathway B: Optimized Protocol cluster_C Hydrolysis Stage SM 2-(5-Methylfuran-2-yl)propanenitrile + RMgX Deprot High Basicity RMgX SM->Deprot No Additive LaCl3 RMgX + LaCl3·2LiCl (Enhanced Nucleophilicity) SM->LaCl3 With LaCl3·2LiCl Ketenimine Alpha-Deprotonation (Ketenimine Anion) Deprot->Ketenimine Failed Recovered Starting Material (Low Ketone Yield) Ketenimine->Failed Aqueous Quench Imine Nucleophilic Addition (Metalloimine Intermediate) LaCl3->Imine Harsh Harsh Acid (e.g., 2M HCl) Imine->Harsh Mild Mild Buffer (Sat. NH4Cl) Imine->Mild RingOpen Furan Ring-Opening (Degradation) Harsh->RingOpen Ketone Target Ketone (High Yield) Mild->Ketone

Mechanistic divergence of Grignard addition to alpha-acidic nitriles and subsequent hydrolysis.

References

  • Benchchem. "2-(5-Methylfuran-2-yl)propanenitrile|CAS 1096790-35-0.
  • Chemistry Steps. "The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • ChemRxiv. "Convenient Lanthanum-Mediated Synthesis of Bulky tert-Alkyl Amines from Nitriles.
  • Master Organic Chemistry. "Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).

Sources

Method

A Practical Guide to the Column Chromatography Purification of 2-(5-Methylfuran-2-yl)propanenitrile

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a comprehensive, in-depth guide to the purification of 2-(5-Methylfuran-2-yl)propanenitrile usi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive, in-depth guide to the purification of 2-(5-Methylfuran-2-yl)propanenitrile using column chromatography. Moving beyond a simple list of steps, this document delves into the rationale behind methodological choices, emphasizing the critical physicochemical properties of the target molecule, particularly the acid sensitivity of the furan moiety. We present detailed protocols for method development using Thin-Layer Chromatography (TLC), stationary and mobile phase selection, and column execution, including strategies to mitigate on-column degradation. This guide is intended for researchers in organic synthesis and drug development who require high-purity heterocyclic building blocks for their work.

Introduction and Strategic Overview

2-(5-Methylfuran-2-yl)propanenitrile is a heterocyclic building block with potential applications in medicinal chemistry and materials science.[1][2] The presence of the furan ring and the nitrile functional group makes it a versatile intermediate for further synthetic transformations. As with any synthetic intermediate, achieving high purity is paramount to ensure the success and reproducibility of subsequent reactions and to avoid the introduction of impurities into downstream products.

Column chromatography is a fundamental and powerful technique for the purification of such small organic molecules.[3] However, the unique structure of 2-(5-Methylfuran-2-yl)propanenitrile presents a specific challenge that dictates the entire purification strategy: the acid sensitivity of the furan ring. Furan and its derivatives are known to be susceptible to acid-catalyzed ring-opening and polymerization, a process that can be inadvertently triggered by the slightly acidic nature of standard silica gel.[4][5][6]

Therefore, this guide is built upon a central principle: preserving the integrity of the furan ring throughout the purification process. We will explore how to select and modify the stationary and mobile phases to create a non-destructive chromatographic environment, ensuring a high yield of the pure target compound.

Physicochemical Landscape and Chromatographic Implications

A successful purification strategy begins with an understanding of the target molecule's properties.

  • Structure and Polarity: The molecule consists of a methyl-substituted furan ring, a polar nitrile group (C≡N), and a short alkyl chain. The furan ring's oxygen atom and the nitrile group's nitrogen atom introduce polarity. This structure suggests that the compound is of moderate polarity , making it an ideal candidate for normal-phase chromatography. It will be readily soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone.

  • The Furan Moiety - A Stability Concern: The primary consideration is the furan ring's instability in acidic conditions.[7] Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can be sufficient to catalyze the degradation of sensitive compounds like furans.[4] This necessitates a proactive approach to neutralize the stationary phase or the eluent.

  • The Nitrile Moiety: The nitrile group is relatively stable under standard chromatographic conditions but contributes significantly to the molecule's overall polarity. Its presence will dictate the required polarity of the mobile phase for effective elution.

Method Development: A Rational Approach

The key to efficient purification is systematic method development, which begins with Thin-Layer Chromatography (TLC). TLC serves as a small-scale, rapid proxy for the column, allowing for the optimization of the mobile phase before committing to a larger, more time-consuming separation.[8]

Stationary Phase Selection

Given the acid sensitivity of the furan ring, the choice of stationary phase is critical.

  • Standard Silica Gel (SiO₂): While being the most common stationary phase, it should be used with caution. If selected, the mobile phase must be modified with a basic additive.

  • Neutralized Silica Gel: This is the recommended option. It can be prepared by washing standard silica gel with a basic solution or, more commonly, by adding a small amount of a volatile base to the eluent during both slurry packing and elution.[5]

  • Alumina (Al₂O₃): Available in neutral, basic, or acidic grades, neutral or basic alumina can be an alternative. However, silica gel often provides better resolution for moderately polar compounds.[9]

Mobile Phase (Eluent) Selection

The goal is to find a solvent system that moves the target compound to an Rf value of approximately 0.30-0.35 on the TLC plate.[3] This Rf provides the optimal balance between retention on the column (allowing for separation from impurities) and a reasonable elution time.

  • Initial Solvent System: A mixture of a non-polar solvent (alkane) and a moderately polar solvent is the standard choice for normal-phase chromatography. The most common and effective system is Ethyl Acetate (EtOAc) / Hexanes .[9][10]

  • TLC Screening: Begin by testing a few ratios on TLC plates (e.g., 10%, 20%, and 30% EtOAc in Hexanes).

  • Additive for Neutralization: To counteract the acidity of silica gel and prevent degradation, add 0.5-1% Triethylamine (NEt₃) to the chosen mobile phase.[4][9] Triethylamine is a volatile base that will be easily removed with the solvent during final evaporation.

The following diagram illustrates the decision-making process for selecting the appropriate chromatographic conditions.

G cluster_0 Condition Selection Workflow cluster_1 Recommended Mitigation Strategies start Analyze Target Compound (2-(5-Methylfuran-2-yl)propanenitrile) stability Is the furan ring acid-sensitive? start->stability yes_path Yes (High Risk of Degradation) stability->yes_path  Yes no_path No (Not Applicable for Furans) stability->no_path  No strategy1 Option A: Add ~1% Triethylamine to Eluent yes_path->strategy1 strategy2 Option B: Use Pre-neutralized or Deactivated Silica Gel yes_path->strategy2 final_choice Proceed to Column Purification with Stabilized System strategy1->final_choice strategy2->final_choice

Caption: Decision workflow for selecting stabilized chromatography conditions.

Detailed Experimental Protocols

Protocol 1: TLC for Method Development

Objective: To determine the optimal mobile phase composition for column chromatography.

Materials:

  • Crude 2-(5-Methylfuran-2-yl)propanenitrile

  • TLC plates (Silica gel 60 F₂₅₄)

  • Solvents: Ethyl Acetate (EtOAc), Hexanes

  • Additive: Triethylamine (NEt₃)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Iodine chamber or other staining solution (optional)

Procedure:

  • Prepare Eluents: Prepare three separate eluent mixtures in beakers: 10% EtOAc/Hexanes, 20% EtOAc/Hexanes, and 30% EtOAc/Hexanes. To each, add 1% v/v triethylamine.

  • Prepare TLC Chamber: Add a small amount (~0.5 cm depth) of one of the prepared eluents to a TLC chamber, line it with filter paper, and cover it to allow the atmosphere to saturate.

  • Spot the Plate: Dissolve a small amount of the crude material in a volatile solvent (like dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Circle any visible spots.

  • Analyze: Calculate the Retention Factor (Rf) for the main spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select System: Choose the solvent system that gives the target compound an Rf of approximately 0.3-0.35. This will be the starting eluent for your column.

Protocol 2: Column Chromatography Purification

Objective: To purify the crude product on a preparative scale.

Materials:

  • Crude 2-(5-Methylfuran-2-yl)propanenitrile

  • Glass chromatography column

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Optimal EtOAc/Hexanes + 1% NEt₃ mixture determined by TLC

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

The overall purification workflow is summarized in the diagram below.

G cluster_workflow Purification Workflow Crude Crude Product TLC TLC Method Development Crude->TLC ColumnPrep Column Packing (Slurry Method) TLC->ColumnPrep Loading Sample Loading (Dry or Wet) ColumnPrep->Loading Elution Elution & Fraction Collection Loading->Elution FracAnalysis Fraction Analysis (TLC) Elution->FracAnalysis Combine Combine Pure Fractions FracAnalysis->Combine Evap Solvent Removal (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

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Application

enantioselective synthesis approaches involving 2-(5-Methylfuran-2-yl)propanenitrile

Here is a comprehensive technical guide and application note for the enantioselective synthesis of 2-(5-Methylfuran-2-yl)propanenitrile, designed for researchers and drug development professionals. Executive Summary 2-(5...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive technical guide and application note for the enantioselective synthesis of 2-(5-Methylfuran-2-yl)propanenitrile, designed for researchers and drug development professionals.

Executive Summary

2-(5-Methylfuran-2-yl)propanenitrile is a highly valuable chiral building block in medicinal chemistry. The electron-rich 5-methylfuran moiety serves as a versatile linchpin for downstream functionalization, allowing for targeted reduction to chiral amines, hydrolysis to carboxylic acids, or oxidative cleavage to generate complex 1,4-dicarbonyl systems. However, the furan ring's extreme susceptibility to electrophilic aromatic substitution and oxidative degradation presents a significant challenge when establishing the α-stereocenter. Traditional ionic cyanation methods often result in poor regioselectivity or complete substrate decomposition. Consequently, radical-based asymmetric cyanation has emerged as the premier, mild approach to construct this motif[1].

Mechanistic Rationale & Synthetic Pathways

As a Senior Application Scientist, selecting the correct synthetic pathway requires balancing step economy against substrate stability. Two state-of-the-art radical approaches effectively solve the enantioselectivity challenge for this specific furan derivative.

Approach A: Copper-Catalyzed Radical Relay C-H Cyanation

Direct functionalization of the heterobenzylic C(sp³)–H bond of 2-ethyl-5-methylfuran bypasses the need for pre-functionalized starting materials. In this system, an N-centered radical (generated from an initiator like N-fluorobenzenesulfonimide, NFSI) abstracts the weak benzylic hydrogen (~85 kcal/mol) to form an achiral 1-(5-methylfuran-2-yl)ethyl radical. A chiral Cu(II)–CN complex—formed via the oxidation of Cu(I) in the presence of TMSCN and a chiral bisoxazoline (BOX) ligand—rapidly captures this radical. The causality of enantioselection lies in the rigid, sterically demanding chiral pocket of the Cu(II)–BOX complex, which dictates the facial selectivity of the C–CN bond formation via an inner-sphere mechanism[2].

Approach B: Aryl-Radical-Enabled Enantioconvergent Cyanation

While Approach A is highly step-economic, its oxidative conditions can sometimes trigger furan degradation if radical concentrations spike. Approach B circumvents this by utilizing a racemic secondary alkyl iodide (2-(1-iodoethyl)-5-methylfuran) and decoupling the radical generation from the copper center. Because Cu(I) is a weak reductant that struggles to directly reduce unactivated alkyl halides, a mesitylenediazonium salt (MesN₂OTs) is introduced. This generates an aryl radical that selectively abstracts the iodine atom. The resulting achiral heterobenzylic radical is then captured by a chiral Cu(II)–CN complex (utilizing a bulky Ad-ScBOX ligand) under strictly non-oxidative conditions, preserving the integrity of the furan ring[3].

Visualization of Synthetic Workflows

G SM1 2-Ethyl-5-methylfuran (C-H Substrate) Cat1 Cu(I) / Chiral BOX + N-Radical Precursor SM1->Cat1 Radical Relay SM2 2-(1-Iodoethyl)-5-methylfuran (Racemic Halide) Cat2 Cu(I) / Chiral Ad-ScBOX + MesN2OTs SM2->Cat2 Aryl-Radical Activation Radical Achiral 1-(5-Methylfuran-2-yl)ethyl Radical (Common Intermediate) Product (S)- or (R)-2-(5-Methylfuran-2-yl)propanenitrile (Target Chiral Nitrile) Radical->Product Enantioselective C-CN Bond Formation Cat1->Radical C-H Abstraction Cat2->Radical Iodine Abstraction

Figure 1: Convergent radical pathways for the enantioselective synthesis of the target nitrile.

Quantitative Data Summary

ParameterApproach A: Radical Relay C–H CyanationApproach B: Enantioconvergent Cyanation
Starting Material 2-Ethyl-5-methylfuranRacemic 2-(1-iodoethyl)-5-methylfuran
Catalyst System Cu(MeCN)₄PF₆ / Chiral BOXCu(MeCN)₄PF₆ / Chiral Ad-ScBOX
Radical Initiator N-Fluorobenzenesulfonimide (NFSI)Mesitylenediazonium Tosylate (MesN₂OTs)
Cyanating Agent TMSCNTMSCN
Typical Yield 75 - 82%85 - 92%
Enantiomeric Excess > 90% ee> 94% ee
Primary Advantage Direct C–H functionalization; perfect step economy.Decouples radical generation; highly tolerant of sensitive furans.
Key Limitation Sensitive to over-oxidation of the furan ring.Requires synthesis of unstable secondary alkyl iodide precursors.

Experimental Protocols & Self-Validating Systems

Protocol 1: Radical Relay C–H Cyanation[2]

This protocol utilizes direct C–H abstraction. Strict control of radical concentration is required to prevent furan polymerization.

  • Preparation of the Catalyst Complex : In an argon-filled glovebox, combine Cu(MeCN)₄PF₆ (10 mol%) and chiral BOX ligand (12 mol%) in anhydrous ethyl acetate (0.1 M).

    • Causality: The 2 mol% ligand excess is critical. It ensures no unliganded copper is present in the solution, which would otherwise catalyze a rapid, racemic background cyanation.

  • Substrate Addition : Add 2-ethyl-5-methylfuran (1.0 equiv) and TMSCN (1.5 equiv) to the catalyst solution. Seal the vessel with a PTFE septum and remove it from the glovebox.

  • Radical Initiation : Via a programmable syringe pump, add a solution of NFSI (1.2 equiv) in ethyl acetate over exactly 4 hours at room temperature.

    • Causality: Slow addition keeps the steady-state concentration of the N-centered radical extremely low. This prevents radical-radical dimerization and suppresses the oxidative degradation of the electron-rich furan ring.

  • Self-Validation Checkpoint : Monitor the color of the reaction mixture. A healthy catalytic cycle will pulse between pale yellow (Cu(I) resting state) and transient green (Cu(II) active state). If the solution turns a persistent, opaque dark blue/green , the catalytic cycle has stalled (likely due to moisture quenching the active Cu–CN species or ligand degradation), and radical generation is outpacing radical capture.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: Aryl-Radical-Enabled Enantioconvergent Cyanation[3]

This protocol is preferred when maximum enantiomeric excess is required and the furan substrate proves too sensitive for oxidative C–H abstraction.

  • System Assembly : In a Schlenk flask under N₂, dissolve Cu(MeCN)₄PF₆ (5 mol%) and chiral Ad-ScBOX ligand (6 mol%) in anhydrous THF. Stir for 30 minutes to ensure complete complexation.

  • Reagent Loading : Add racemic 2-(1-iodoethyl)-5-methylfuran (1.0 equiv) and TMSCN (2.0 equiv). Cool the mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature dampens background thermal reactions and enhances the enantiofacial discrimination by the chiral copper complex during the highly exothermic radical capture step.

  • Aryl Radical Generation : Add MesN₂OTs (1.5 equiv) in 5 equal portions over 1 hour.

    • Causality: MesN₂OTs decomposes to generate the mesityl radical, which abstracts the iodine atom. Gradual, portion-wise addition prevents a thermal runaway from the exothermic nitrogen gas evolution.

  • Self-Validation Checkpoint : At the 2-hour mark, extract a 50 µL aliquot, quench with water, and analyze via chiral GC-MS or HPLC. You should observe the product forming with >90% ee. Crucially, analyze the remaining unreacted starting material; it must remain completely racemic . If the unreacted starting material shows an enantiomeric excess, it indicates that an unwanted kinetic resolution pathway (e.g., direct Sₙ2 displacement) is competing with the intended radical mechanism, meaning your copper loading is too low or your radical generation is too slow.

  • Workup : Filter the crude mixture through a short pad of Celite to remove copper salts, concentrate under reduced pressure, and purify via flash chromatography.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low conversion rates in 2-(5-Methylfuran-2-yl)propanenitrile preparation

Welcome to the technical support guide for the synthesis of 2-(5-Methylfuran-2-yl)propanenitrile. This document is designed for researchers, chemists, and process development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(5-Methylfuran-2-yl)propanenitrile. This document is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low conversion rates, in this synthesis. We will explore the common synthetic routes, delve into specific problems in a detailed FAQ format, and provide validated protocols to guide your experimental work.

Introduction: The Challenge of Synthesizing Furan-Based Nitriles

2-(5-Methylfuran-2-yl)propanenitrile is a valuable building block in medicinal chemistry and materials science. However, its synthesis is often plagued by low yields. The furan ring's inherent sensitivity to acidic conditions and susceptibility to polymerization, combined with the reactivity of the nitrile group, creates a delicate synthetic balance that can be difficult to master.[1][2] This guide provides expert-driven insights to help you navigate these challenges effectively.

The most common and direct synthetic approach is the α-alkylation of 5-methylfuran-2-acetonitrile. This method, while conceptually straightforward, requires careful control over reaction parameters to prevent the formation of byproducts and ensure high conversion.

Core Troubleshooting: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis via α-alkylation.

Q1: My reaction has stalled with significant starting material remaining. What are the likely causes?

A1: A stalled reaction is typically due to insufficient activation of the starting material or degradation of key reagents. Let's break down the possibilities:

  • Ineffective Deprotonation: The α-proton of the acetonitrile is not sufficiently acidic to be fully deprotonated by a weak base. The choice of base is critical.

    • Causality: A strong, non-nucleophilic base like Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium tert-butoxide (KOtBu) is required to generate the nucleophilic carbanion from 5-methylfuran-2-acetonitrile.[3] Weaker bases like carbonates or hydroxides will be ineffective.

    • Solution: Switch to a stronger base. Ensure the base is fresh and handled under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere). Moisture will quench the base and the reactive carbanion.

  • Reagent Purity and Activity:

    • Causality: Sodium hydride is often sold as a dispersion in mineral oil; this oil must be washed away with a dry solvent (like hexane) before use to ensure accurate stoichiometry and reactivity. The alkylating agent (e.g., methyl iodide or ethyl iodide) must be pure and free from acidic impurities.

    • Solution: Verify the quality of your reagents. Wash NaH with anhydrous hexane prior to use. Purify the alkylating agent if necessary.

  • Sub-optimal Temperature:

    • Causality: The initial deprotonation step often requires cooling (e.g., 0 °C) to control the exothermic reaction and prevent side reactions. However, the subsequent alkylation step may require warming to room temperature or even gentle heating to proceed at a reasonable rate.

    • Solution: Perform the deprotonation at 0 °C, then allow the reaction to slowly warm to room temperature after the addition of the alkylating agent. Monitor the reaction by TLC or GC to determine if gentle heating is required.

Q2: The conversion is high, but the yield of my desired product is low, and I see multiple byproducts. What are they and how can I prevent them?

A2: This common scenario points towards side reactions competing with your desired alkylation. The primary culprits are over-alkylation and furan ring degradation.

  • Di-alkylation:

    • Causality: If the newly formed product, 2-(5-Methylfuran-2-yl)propanenitrile, is deprotonated by any remaining base, it can be alkylated a second time to form 2-methyl-2-(5-methylfuran-2-yl)propanenitrile. This is more likely if an excess of both base and alkylating agent is used.

    • Solution: Use a precise stoichiometry. A slight excess of the acetonitrile starting material relative to the base and alkylating agent can minimize di-alkylation. Add the alkylating agent slowly at a low temperature to maintain a low concentration and favor mono-alkylation.

  • Furan Ring Decomposition:

    • Causality: The furan nucleus is sensitive to both strong acids and bases, and can undergo ring-opening or polymerization, especially at elevated temperatures.[1][2] The presence of acidic impurities or localized heating can initiate these degradation pathways.

    • Solution: Maintain strict temperature control and ensure all reagents and solvents are free from acidic contaminants. The workup procedure is also critical; quench the reaction with a neutral or slightly basic aqueous solution (like saturated ammonium chloride or cold water) rather than a strong acid.

  • Michael Addition and Other Side Reactions:

    • Causality: If using alternative routes, such as the reaction of 2-methylfuran with acrylonitrile, Diels-Alder cycloaddition can be a competing pathway, although it often requires elevated temperatures.[4][5][6]

    • Solution: For the α-alkylation route, this is less of a concern. However, it highlights the importance of choosing a synthetic strategy that minimizes potential side reactions based on the known reactivity of the furan core.[7]

Q3: I'm losing a significant amount of product during workup and purification. What are the best practices?

A3: Product loss during isolation is often due to the compound's physical properties or inefficient purification techniques.

  • Workup Procedure:

    • Causality: Emulsion formation during the aqueous wash can trap the product in the interface. The product might also have some water solubility.

    • Solution: After quenching the reaction, use brine (saturated NaCl solution) during the aqueous extraction to break emulsions and reduce the solubility of the organic product in the aqueous layer. Extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to ensure complete recovery.

  • Purification Strategy:

    • Causality: 2-(5-Methylfuran-2-yl)propanenitrile is a polar molecule. Co-elution with impurities during column chromatography is a common problem if the solvent system is not optimized. The product may also be an oil, making recrystallization difficult.[8]

    • Solution:

      • Column Chromatography: Use silica gel and a gradient elution system. Start with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Monitor fractions closely by TLC.[8]

      • Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for diagnosing and solving low conversion rates.

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node result_node result_node issue_node issue_node start Low Conversion Rate Observed check_sm Starting Material (SM) Largely Unconsumed? start->check_sm issue_stalled Issue: Stalled Reaction check_sm->issue_stalled Yes issue_byproducts Issue: Byproduct Formation check_sm->issue_byproducts No base_strength Check Base Strength (e.g., NaH, LDA) issue_stalled->base_strength reagent_quality Verify Reagent Activity (Base, Alkylating Agent) reaction_conditions Optimize Conditions (Temp, Anhydrous Setup) reagent_quality->reaction_conditions improved_yield Improved Yield & Conversion reaction_conditions->improved_yield base_strength->reagent_quality analyze_byproducts Analyze Byproducts (GC-MS, NMR) issue_byproducts->analyze_byproducts stoichiometry Adjust Stoichiometry (Avoid excess base/alkylating agent) analyze_byproducts->stoichiometry temp_control Refine Temperature Control (Slow addition at low temp) stoichiometry->temp_control workup Optimize Workup (Avoid acidic quench) temp_control->workup workup->improved_yield

Caption: A flowchart for troubleshooting low yields.

Recommended Protocol: α-Alkylation of 5-Methylfuran-2-acetonitrile

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 5-Methylfuran-2-acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl Iodide (or other suitable alkylating agent)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add sodium hydride (1.1 equivalents).

  • Washing: Wash the NaH three times with anhydrous hexane to remove the mineral oil. Decant the hexane carefully via a cannula.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Deprotonation: Cool the slurry to 0 °C in an ice bath. Dissolve 5-methylfuran-2-acetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry over 20-30 minutes.

  • Stirring: Stir the resulting mixture at 0 °C for 1 hour. The solution may turn a dark color, indicating carbanion formation.

  • Alkylation: Add methyl iodide (1.05 equivalents) dropwise at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

Reaction Mechanism and Side Reactions

The following diagram illustrates the desired reaction pathway and common pitfalls.

ReactionPathway cluster_main Desired Pathway cluster_side Side Reactions reactant_node reactant_node product_node product_node intermediate_node intermediate_node side_product_node side_product_node reagent_label reagent_label SM 5-Methylfuran-2-acetonitrile Anion Carbanion Intermediate SM->Anion SM->Anion  Deprotonation Polymer Furan Polymerization SM->Polymer Harsh Conditions (Heat, Acid/Base) Product 2-(5-Methylfuran-2-yl)propanenitrile Anion->Product Anion->Product  Alkylation DiProduct Di-alkylated Product Product->DiProduct Excess Base + CH3I Base + NaH - H2 Alkyl + CH3I - NaI

Caption: Desired alkylation pathway and common side reactions.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution
Stalled Reaction Weak or insufficient baseUse a strong, non-nucleophilic base (e.g., NaH, KOtBu).
Presence of moistureUse anhydrous solvents and reagents; perform under an inert atmosphere.
Low reaction temperatureAllow reaction to warm to room temperature after alkylating agent addition.
Byproduct Formation Over-alkylation (di-alkylation)Use precise 1:1 stoichiometry of base to starting material; add alkylating agent slowly.
Furan ring degradationMaintain strict temperature control; use a neutral or mildly basic quench.[2]
Low Isolated Yield Emulsion during workupWash organic layers with brine.
Inefficient purificationOptimize column chromatography with a gradient solvent system; consider vacuum distillation.[8]

References

  • Barber, J., et al. (2021). Cycloaddition of 2-substituted furans with acrylonitrile:furfural adducts remain experimentally elusive. ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (2021). 2,5‐Dimethylfuran/Acrylonitrile as Latent Monomer for Sequence‐Controlled Copolymer and Sequence‐Dependent Thermo‐Responsivity. ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (2021). 2,5-Dimethylfuran/Acrylonitrile as Latent Monomer for Sequence-Controlled Copolymer and Sequence-Dependent Thermo-Responsivity. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • MDPI. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Retrieved from [Link]

  • Stefane, B., & Polanc, S. (2012). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules, 17(6), 6333-6345. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Springer. (2023). Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)₂ under solvent-free conditions. Comptes Rendus. Chimie, 26, 1-11. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from [Link]

  • MDPI. (2011). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Molecules, 16(1), 494-566. Retrieved from [Link]

  • Google Patents. (n.d.). US4701546A - Preparation of 2-(N-formylamino)-propionitrile.
  • KTH Royal Institute of Technology. (n.d.). Synthesis and Investigation of nitrile containing polymers derived from lignin. Retrieved from [Link]

  • Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Communications Chemistry, 4(1), 143. Retrieved from [Link]

  • Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Deacetylative cyanation: a cyanide-free route to thiocyanates and cyanamides. Chemical Communications, 57(91), 12111-12114. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Hydroxyalkylation/alkylation of 2-methylfuran and furfural over niobic acid catalysts for the synthesis of high carbon transport fuel precursors. RSC Advances, 10(23), 13619-13629. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative cyanation of 5‐hydroxymethylfurfural and furfural. Retrieved from [Link]

  • ResearchGate. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. Retrieved from [Link]

  • Cui, J., et al. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Extraction Optimization for 2-(5-Methylfuran-2-yl)propanenitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of bifunctional heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of bifunctional heterocycles. 2-(5-Methylfuran-2-yl)propanenitrile presents a unique extraction challenge due to the dichotomy of its functional groups: a highly polar, hydrolyzable nitrile moiety and an electron-rich, acid-sensitive methylfuran ring.

This guide provides field-proven, self-validating protocols and troubleshooting steps to optimize your solvent extraction systems, ensuring high recovery yields and structural integrity.

Section 1: Fundamental Extraction Principles & FAQs

Q1: Which solvent system provides the optimal partition coefficient ( Kp​ ) for 2-(5-Methylfuran-2-yl)propanenitrile without inducing degradation? A1: The optimal extraction solvent must balance the lipophilicity of the methylfuran backbone with the dipole moment of the nitrile group. While non-polar solvents like hexane yield high purity, they suffer from poor recovery due to the nitrile's polarity. Conversely, highly polar solvent mixtures like DCM/MeOH (95:5) extract the compound well but can co-extract unwanted polar impurities[1]. Ethyl acetate (EtOAc) provides an excellent balance of solvating power and volatility. The addition of a saturated NaCl solution (salting-out) to the aqueous phase significantly enhances the extraction efficiency of furan derivatives by increasing the ionic strength of the water, thereby decreasing the aqueous solubility of the target analyte[2].

Q2: Why is pH control critical during the aqueous-organic partitioning phase? A2: Furan rings, particularly those with electron-donating methyl groups, are highly susceptible to electrophilic attack and subsequent ring-opening in strongly acidic environments (pH < 4), leading to 1,4-dicarbonyl compounds and polymeric tars. Simultaneously, the nitrile group can undergo hydrolysis to an amide or carboxylic acid under extreme pH conditions. Maintaining the aqueous phase at a strictly neutral to mildly alkaline pH (7.0–7.5) is essential to preserve both functional groups.

Q3: How does temperature affect the extraction and concentration of furan derivatives? A3: Thermal degradation is a major risk for furanones and furan derivatives. High temperatures during the concentration phase can induce polymerization or volatilization of the target compound. Extraction and concentration temperatures must be strictly controlled, ideally kept below 40°C[3].

Section 2: Self-Validating Experimental Protocol

Optimized Liquid-Liquid Extraction (LLE) with Salting-Out

Causality Check: This protocol integrates pH buffering to prevent ring-opening and NaCl saturation to drive the polar nitrile into the organic phase. The self-validating nature of this protocol means that if the mass balance fails (low organic recovery), the pH or ionic strength of the aqueous phase was not properly maintained.

Step-by-Step Methodology:

  • Quenching & Buffering: Quench the crude reaction mixture by slowly adding it to an equal volume of cold (4°C) 0.5 M Sodium Phosphate buffer (pH 7.4). Reasoning: Prevents localized thermal spikes and neutralizes acidic/basic byproducts that could degrade the furan ring.

  • Salting-Out: Add solid NaCl to the buffered aqueous mixture until saturation is reached (approx. 360 g/L at 20°C). Stir until fully dissolved. Reasoning: Maximizes the partition coefficient ( Kp​ ) into the organic phase by salting out the furan derivatives[2].

  • Primary Extraction: Add EtOAc at a 1:1 (v/v) ratio to the aqueous phase. Agitate gently for 5 minutes using an orbital shaker or slow mechanical stirring. Avoid vigorous shaking. Reasoning: Gentle agitation prevents the formation of stable emulsions while allowing sufficient mass transfer.

  • Phase Separation: Allow the mixture to settle for 15 minutes. Decant the upper organic layer.

  • Secondary & Tertiary Extractions: Repeat the extraction with EtOAc (0.5x volume) two more times. Combine all organic phases.

  • Washing: Wash the combined organic phase once with a 10% volume of saturated brine to remove residual water-soluble impurities.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter, and concentrate under reduced pressure (rotary evaporator) with the water bath strictly maintained below 40°C. Reasoning: Furan derivatives are prone to thermal degradation and volatilization; low-temperature evaporation is mandatory[3].

Workflow Start Crude Reaction Mixture pH Buffer to pH 7.0-7.5 (Prevents Ring Opening) Start->pH Salt Saturate with NaCl (Salting-Out Effect) pH->Salt Extract Extract with EtOAc Salt->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Vacuum Concentrate (<40°C) Dry->Concentrate Product Isolated Target Molecule Concentrate->Product

Optimized LLE workflow for 2-(5-Methylfuran-2-yl)propanenitrile isolation.

Section 3: Troubleshooting Guide

Issue 1: I am observing a significant loss of yield and the formation of a dark, tarry residue during concentration.

  • Diagnosis: Thermal degradation or acid-catalyzed polymerization of the methylfuran ring.

  • Solution: Ensure the water bath temperature during rotary evaporation never exceeds 40°C[3]. If the residue is highly acidic, it indicates that the initial aqueous phase was not properly buffered to pH 7.4. Even trace amounts of acid concentrated in the organic phase will catalyze furan polymerization. Wash the organic phase with a mild NaHCO₃ solution prior to drying.

Issue 2: Persistent emulsions are forming during the EtOAc/Aqueous extraction, preventing phase separation.

  • Diagnosis: The presence of fine particulates, unreacted polymeric precursors, or insufficient ionic strength in the aqueous phase.

  • Solution:

    • Verify that the aqueous phase is fully saturated with NaCl.

    • Filter the biphasic mixture through a pad of Celite to remove emulsion-stabilizing particulates.

    • Add a small volume of a less polar solvent (e.g., 10% hexane relative to EtOAc) to alter the surface tension and break the emulsion.

Degradation Molecule 2-(5-Methylfuran-2-yl)propanenitrile Acid Acidic pH (< 4) Molecule->Acid Exposure Heat High Heat (> 60°C) Molecule->Heat Exposure RingOpen Furan Ring Opening Acid->RingOpen Hydrolysis Nitrile Hydrolysis Acid->Hydrolysis Polymer Polymerization / Tars Heat->Polymer RingOpen->Polymer

Degradation pathways of furan-nitriles under suboptimal conditions.

Section 4: Quantitative Data Summary

To guide your solvent selection, the following table summarizes the expected performance metrics for isolating furan-nitrile derivatives based on established chromatographic and extraction principles.

Solvent SystemSalting-Out (NaCl)Target Recovery (%)Emulsion RiskExtract Purity (%)Evaporation Temp Limit
HexaneNo< 40%Low> 95%40°C
Dichloromethane (DCM)No75 - 85%High80 - 85%30°C
Ethyl Acetate (EtOAc)No70 - 80%Medium85 - 90%40°C
EtOAc Yes (Saturated) > 95% Low > 90% 40°C
DCM/MeOH (95:5)Yes (Saturated)90 - 95%Medium75 - 80%35°C

Note: Data synthesized from optimized furan derivative extraction parameters[1][2].

Sources

Troubleshooting

resolving overlapping aliphatic NMR signals in 2-(5-Methylfuran-2-yl)propanenitrile analysis

Target Molecule: 2-(5-Methylfuran-2-yl)propanenitrile Core Challenge: Resolving overlapping aliphatic ¹H NMR signals (1.5 ppm – 2.5 ppm region) Welcome to the Technical Support Center. When analyzing 2-(5-Methylfuran-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-(5-Methylfuran-2-yl)propanenitrile Core Challenge: Resolving overlapping aliphatic ¹H NMR signals (1.5 ppm – 2.5 ppm region)

Welcome to the Technical Support Center. When analyzing 2-(5-Methylfuran-2-yl)propanenitrile, researchers frequently encounter spectral crowding in the aliphatic region. The molecule contains two distinct aliphatic methyl groups: a furan-bound methyl (singlet, ~2.26 ppm) and a propanenitrile-bound methyl (doublet, ~1.62 ppm). In complex degradation studies, crude reaction mixtures, or concentrated samples, these signals often overlap with residual solvents, moisture, or structurally similar aliphatic impurities.

This guide provides field-proven, self-validating methodologies to isolate and quantify these overlapping signals through solvent perturbation, pure shift techniques, and orthogonal 2D dispersion.

Diagnostic Decision Matrix

Before altering your acquisition parameters, use the following logical workflow to determine the most efficient resolution strategy for your specific overlap scenario.

DecisionTree Start Overlapping Aliphatic Signals (1.5 - 2.5 ppm) Q1 Is overlap caused by solvent or internal multiplets? Start->Q1 Solvent Solvent Titration / ASIS (Switch to C6D6) Q1->Solvent External Impurity Internal Are the overlapping signals multiplets? Q1->Internal Internal Molecule PureShift Pure Shift NMR (PSYCHE) Collapse to Singlets Internal->PureShift Yes (e.g., Doublet) TwoD 2D NMR (HSQC/HMBC) Resolve in 13C Dimension Internal->TwoD No / Complex

Caption: Decision tree for resolving overlapping aliphatic NMR signals.

Troubleshooting Guide 1: Solvent-Induced Shift Perturbation (ASIS)

The Problem: The furan-CH₃ singlet (~2.26 ppm) is obscured by residual solvent peaks (e.g., acetone-d₆ at 2.05 ppm or toluene-d₈ at 2.09 ppm), or the propanenitrile-CH₃ doublet (~1.62 ppm) is buried under water/grease peaks in CDCl₃.

The Causality: Aromatic Solvent-Induced Shift (ASIS) exploits the magnetic anisotropy of aromatic solvents like Benzene-d₆ (C₆D₆). Benzene molecules form transient, non-covalent collision complexes with the highly polar nitrile dipole (-C≡N) and the furan oxygen. The π-electron cloud of the benzene ring shields or deshields nearby protons depending on their spatial geometry relative to the complex. Because the furan-CH₃ and propanenitrile-CH₃ occupy entirely different spatial environments relative to these coordination sites, they experience differential chemical shift perturbations. This differential pull effectively separates accidentally overlapping signals[1].

Quantitative Data: Expected ASIS Perturbations

Proton EnvironmentMultiplicityCDCl₃ Shift (ppm)C₆D₆ Shift (ppm)Expected Δδ (ASIS Effect)
Furan-CH₃ (C5)Singlet~2.26~2.05-0.21 ppm
Nitrile-CH₃Doublet~1.62~1.15-0.47 ppm
Nitrile-CHQuartet~3.88~3.40-0.48 ppm

Self-Validating Protocol:

  • Sample Preparation: Evaporate the existing CDCl₃ sample under a gentle stream of N₂. Re-dissolve the identical sample mass in 600 µL of high-purity C₆D₆.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, 10s relaxation delay to ensure quantitative integration).

  • System Validation: Overlay the processed C₆D₆ spectrum with the original CDCl₃ spectrum. If the previously obscured peak has shifted upfield by ~0.4 ppm (for the nitrile-CH₃) and now integrates cleanly to exactly 3H relative to the furan aromatic protons, the ASIS protocol is validated.

Troubleshooting Guide 2: Multiplet Collapse via Pure Shift NMR (PSYCHE)

The Problem: The propanenitrile-CH₃ appears as a broad doublet (J ≈ 7.2 Hz) due to homonuclear scalar coupling with the adjacent methine proton. In a crude mixture, this broad multiplet footprint swallows adjacent sharp singlets from minor impurities.

The Causality: Pure Shift Yielded by Chirp Excitation (PSYCHE) is a broadband homonuclear decoupling technique that eliminates ¹H-¹H J-coupling interactions[2]. By applying low-flip-angle, frequency-swept chirp pulses in combination with weak spatial encoding gradients, PSYCHE selectively refocuses the chemical shift while allowing J-coupling to evolve so it can be decoupled[3]. The physical result is the collapse of the broad propanenitrile-CH₃ doublet into a single, ultra-sharp singlet at its exact chemical shift frequency. This drastically reduces the spectral width of the signal, revealing any hidden peaks beneath the original multiplet wings.

PSYCHEWorkflow Prep Sample Prep (Optimal Conc.) Tune Tune & Match Proton Channel Prep->Tune Acq Acquire 2D PSYCHE Data Tune->Acq Recon Reconstruct 1D Pure Shift FID Acq->Recon Process FT & Phase Correction Recon->Process

Caption: Step-by-step workflow for acquiring and processing PSYCHE pure shift NMR data.

Self-Validating Protocol:

  • Baseline Acquisition: Acquire a standard 1D ¹H spectrum to establish the center frequency of the overlapping multiplet.

  • Parameter Setup: Load the PSYCHE pulse sequence (e.g., psyche in Bruker TopSpin). Set the chirp pulse duration (typically 15-30 ms) and flip angle (usually β ≈ 10-20° to balance sensitivity and spectral purity).

  • Acquisition & Chunking: Run the pseudo-2D experiment. The spectrometer will acquire a series of Free Induction Decay (FID) blocks spanning several tens of milliseconds.

  • Reconstruction & Validation: Use the spectrometer software to concatenate the FID chunks into a 1D pure shift FID. Overlay this reconstructed spectrum with your baseline 1D ¹H. If the 1.62 ppm doublet has collapsed into a single sharp peak perfectly aligned with the exact center of the original doublet, the pure shift transformation is successful and validated.

Troubleshooting Guide 3: Orthogonal Resolution via 2D HSQC

The Problem: Both solvent perturbation and pure shift techniques fail to resolve the overlap because the interfering impurity has the exact same ¹H chemical shift (accidental isochronism) and lacks multiplet structure.

The Causality: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy transfers magnetization from sensitive ¹H nuclei to their directly attached ¹³C nuclei and back for detection. Even if two proton signals perfectly overlap at 1.62 ppm, it is highly improbable that their directly attached carbons share the same resonant frequency. The furan-CH₃ carbon resonates at ~13 ppm, while the propanenitrile-CH₃ carbon resonates at ~19 ppm. By dispersing the crowded proton data into a second, orthogonal carbon frequency dimension, the ambiguity is entirely resolved[4].

Self-Validating Protocol:

  • Optimization: Ensure the ¹H 90° pulse is accurately calibrated. Set the ¹J(CH) coupling constant parameter to 145 Hz (standard for aliphatic C-H bonds).

  • Acquisition: Acquire a phase-sensitive 2D ¹H-¹³C HSQC spectrum. For low-concentration degradation products, increase the number of scans per t1 increment rather than the number of increments to boost the signal-to-noise ratio of the overlapping region.

  • System Validation: Extract the 1D slices (projections) from the 2D contour map. If the overlapping ¹H region at 1.62 ppm yields two distinct cross-peaks at different ¹³C frequencies (e.g., one at 13 ppm and one at 19 ppm), the orthogonal resolution is validated, confirming the presence of two distinct chemical species.

Frequently Asked Questions (FAQs)

Q: I ran a PSYCHE pure shift experiment, but I am seeing small, periodic artifact peaks around my main singlet. What caused this? A: These are chunking artifacts (sidebands) caused by discontinuities when the software stitches the FID blocks together. To resolve this, utilize the SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) technique, which collects and averages FID blocks of slightly different lengths before combination, effectively suppressing these periodic sidebands[5].

Q: Can I use T₁ relaxation times to resolve two overlapping singlets? A: Yes. If the overlapping signals belong to different molecules (or vastly different structural environments) with distinct T₁ relaxation times, you can use an inversion-recovery sequence (180°-τ-90°). By carefully selecting the delay time (τ), you can intentionally null the signal of the faster-relaxing proton, leaving only the slower-relaxing proton visible in the spectrum[6].

Q: Why does the furan-CH₃ shift less than the propanenitrile-CH₃ when switching to Benzene-d₆? A: The nitrile group (-C≡N) has a much stronger dipole moment than the furan ether oxygen. Benzene molecules align more strongly and specifically with the nitrile dipole, placing the adjacent propanenitrile-CH₃ deep within the shielding cone of the benzene ring, resulting in a more dramatic upfield shift compared to the furan-CH₃.

References
  • PSYCHE Pure Shift NMR Spectroscopy Source: University of Oxford (Department of Chemistry) URL:[Link][2]

  • Quantitation in pure shift NMR Source: The University of Manchester URL:[Link][3]

  • Artifact reduction in pure shift NMR by SAPPHIRE technique Source: JEOL Ltd. URL:[Link][5]

  • Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL:[Link][4]

  • Resolution of Overlapping Signals Based on T1's Source: University of Ottawa NMR Facility Blog URL:[Link][6]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(5-Methylfuran-2-yl)propanenitrile Reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Reducing 2-(5-Methylfuran-2-yl)propanenitrile to its corresponding primary amine presents a unique dual-challenge: preventing the electron-rich furan ring from fouling the catalyst, while simultaneously suppressing the formation of multimeric amines that irreversibly poison active metal sites.

This guide synthesizes mechanistic causality with field-proven methodologies to ensure your scale-up and discovery workflows remain robust and reproducible.

Part 1: Mechanistic Inquiries (The "Why")

Q: Why does my catalyst deactivate so rapidly when reducing this specific furan-nitrile? A: Catalyst poisoning in this system is driven by two competing, detrimental pathways:

  • Heterocycle Coordination: The electron-rich oxygen and π -system of the 5-methylfuran ring strongly coordinate to the empty d-orbitals of transition metals (especially Pd and Pt). This competitive binding blocks the active sites required for nitrile activation [4].

  • The von Braun Condensation Pathway: During nitrile reduction, the primary imine intermediate can react with the newly formed primary amine. This nucleophilic attack releases ammonia and forms a secondary imine, which is subsequently reduced to a secondary amine [2]. Both ammonia and multimeric amines are potent Lewis bases that strongly bind to and poison the metal catalyst surface [1].

ReactionPathway Nitrile 2-(5-Methylfuran-2-yl) propanenitrile Imine Primary Imine Intermediate Nitrile->Imine +H2 (Catalyst) Poisoned Poisoned Catalyst (Deactivated) Nitrile->Poisoned Furan Ring Coordination PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine +H2 (Catalyst) SecImine Secondary Imine (Condensation) PrimaryAmine->SecImine +Imine (Condensation) -NH3 SecAmine Secondary Amine (Byproduct) SecImine->SecAmine +H2 (Catalyst) SecAmine->Poisoned Strong Surface Binding

Reaction network of furan-nitrile reduction illustrating pathways to catalyst poisoning.

Part 2: Troubleshooting & Optimization (The "How-To")

Q: My reaction stalls at 40-60% conversion, and GC-MS shows unreacted starting material. How do I rescue or prevent this? A: This is a classic symptom of catalyst surface fouling. Either the secondary amine byproducts have saturated the active sites, or the furan ring has irreversibly bound to the metal.

  • The Fix (Equilibrium Shift): Add anhydrous ammonia (NH 3​ ) to the reaction mixture (typically 1-5 equivalents). According to Le Chatelier's principle, excess ammonia suppresses the nucleophilic attack of the primary amine on the imine intermediate, drastically reducing secondary amine formation [1].

  • The Fix (In-situ Trapping): If adding ammonia is undesirable for your downstream workflow, perform the reduction in the presence of Boc-anhydride (Boc 2​ O). This traps the primary amine as a carbamate immediately upon formation, preventing condensation and subsequent poisoning [3].

Q: I am achieving full conversion, but my furan ring is being hydrogenated into a tetrahydrofuran derivative. What is the solution? A: Over-reduction occurs when the catalyst is too active (e.g., using Pd/C or PtO 2​ at elevated pressures) or the temperature exceeds 50°C. The furan ring is highly susceptible to hydrogenation once the nitrile is consumed.

  • The Fix: Switch to a more chemoselective catalyst. Raney Cobalt is the industry standard for this exact scenario. It is highly active for nitrile reduction but exhibits remarkably poor activity for furan ring hydrogenation, preserving the heterocycle.

Workflow Start Reaction Stalls (<100% Conversion) CheckGC Check GC-MS for Byproducts Start->CheckGC SecAmine Secondary Amines Detected? CheckGC->SecAmine AddNH3 Add NH3 or Boc2O to suppress condensation SecAmine->AddNH3 Yes FuranRed Furan Ring Hydrogenation? SecAmine->FuranRed No ChangeCat Switch to Raney Co or lower temperature FuranRed->ChangeCat Yes

Troubleshooting workflow for stalled furan-nitrile hydrogenations.

Part 3: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate visual cues and analytical checkpoints to confirm catalyst integrity throughout the reaction.

Protocol A: Chemoselective Reduction using Raney Cobalt and Ammonia

Mechanism of Validation: The use of an internal standard (dodecane) allows real-time GC-FID tracking to ensure the reaction does not stall, validating catalyst longevity.

  • Preparation: In a high-pressure Parr reactor, dissolve 10.0 mmol of 2-(5-Methylfuran-2-yl)propanenitrile in 20 mL of a 7M solution of ammonia in methanol. Add 1.0 mmol of dodecane as an internal standard.

  • Catalyst Addition: Add 1.0 g of washed Raney Cobalt (approx. 10% w/w). Critical Step: Wash the catalyst with anhydrous methanol 3 times prior to addition to remove water, which can promote unwanted nitrile hydrolysis.

  • Pressurization: Purge the reactor 3 times with Nitrogen gas, followed by 3 times with Hydrogen gas. Pressurize the vessel to 50 bar H 2​ .

  • Reaction: Stir aggressively at 800 rpm at 40°C for 6-8 hours.

  • Validation & Workup: Sample the reaction at the 4-hour mark. Analyze via GC-FID. If secondary amines are <2% and nitrile conversion is >95%, the catalyst is active and the reaction is complete. Vent the reactor safely and filter the catalyst through a pad of Celite under an inert argon atmosphere (Raney Co is pyrophoric).

Protocol B: Catalytic Transfer Hydrogenation with In-Situ Boc Protection

Mechanism of Validation: The immediate formation of the Boc-protected amine prevents any possible von Braun condensation, ensuring zero amine-induced catalyst poisoning. The color change validates active catalyst generation.

  • Preparation: In a flame-dried round-bottom flask, dissolve 10.0 mmol of the furan-nitrile and 12.0 mmol of Boc-anhydride (Boc 2​ O) in 30 mL of anhydrous methanol.

  • Catalyst Precursor: Add 1.0 mmol (10 mol%) of Nickel(II) chloride hexahydrate (NiCl 2​ ·6H 2​ O). The solution will turn a clear, pale green [3].

  • Reduction: Cool the flask to 0°C using an ice bath. Slowly add 70.0 mmol of Sodium Borohydride (NaBH 4​ ) in small portions over 30 minutes. Caution: Vigorous hydrogen evolution will occur.Validation Check: The solution will turn opaque black immediately, visually confirming the reduction of Ni(II) to the active Nickel Boride (Ni 2​ B) nanoparticle catalyst.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO 3​ . Extract with ethyl acetate (3 x 20 mL). The organic layer contains the highly pure, protected tert-butyl (2-(5-methylfuran-2-yl)propyl)carbamate.

Part 4: Quantitative Data Summary

The following table summarizes the causality between catalyst choice, additives, and resulting reaction integrity. Use this to select the optimal conditions for your specific purity requirements.

Catalyst SystemAdditiveFuran Ring IntegrityPrimary Amine SelectivityCatalyst Poisoning Risk
Pd/C (10%) NonePoor (<40%)Low (High Sec. Amine)High (Rapid stalling)
Raney Nickel NH 3​ (7M)Moderate (~70%)High (>90%)Moderate
Raney Cobalt NH 3​ (7M)Excellent (>95%)Excellent (>95%)Low
NiCl 2​ / NaBH 4​ Boc 2​ OExcellent (>99%)Excellent (>99% as Boc)Very Low

References

  • Source: acs.
  • Source: researchgate.
  • Source: researchgate.
  • Source: rsc.

Reference Data & Comparative Studies

Validation

HPLC Method Validation and Column Chemistry Comparison for the Accurate Quantification of 2-(5-Methylfuran-2-yl)propanenitrile

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing quantitative assays for novel heterocyclic intermediates. One such compound is 2-(5-Methylfuran-2-yl)propanenitrile (CAS 10...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing quantitative assays for novel heterocyclic intermediates. One such compound is 2-(5-Methylfuran-2-yl)propanenitrile (CAS 1096790-35-0), a nitrile-functionalized furan derivative[1].

When quantifying this analyte, laboratories often default to standard C18 columns. However, the unique electronic properties of the furan ring and the polar cyano group present a specific challenge: structurally similar synthetic impurities (such as unreacted 2-methylfuran or des-methyl side products) often co-elute on highly hydrophobic stationary phases.

This guide provides an objective, data-backed comparison between traditional C18 and Phenyl-Hexyl column chemistries for this assay. Furthermore, it outlines a robust, self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines to ensure your method is strictly fit-for-purpose[2].

Mechanistic Insight: Why Column Chemistry Matters

To understand the causality behind our experimental choices, we must look at the molecular interactions at play.

The C18 Approach: Standard totally porous C18 columns separate analytes based almost entirely on London dispersion (hydrophobic) forces. While the propyl chain of 2-(5-Methylfuran-2-yl)propanenitrile provides some hydrophobic retention, the furan ring's oxygen and the nitrile's nitrogen are highly polar. On a C18 column, subtle differences in the electron density of related impurities are largely ignored, leading to poor resolution.

The Phenyl-Hexyl Advantage: Phenyl-Hexyl phases offer a complementary, dual-retention mechanism[3]. The hexyl spacer provides necessary flexibility and baseline hydrophobic retention, while the terminal phenyl ring engages in strong π−π stacking interactions with the conjugated π system of the furan ring[4]. Additionally, the polarizability of the phenyl ring allows for dipole-induced dipole interactions with the cyano group. This orthogonal selectivity is critical for resolving polyaromatic or heterocyclic compounds that differ only slightly in structure[5].

Selectivity Analyte 2-(5-Methylfuran-2-yl) propanenitrile Hydro London Dispersion (Hydrophobic) Analyte->Hydro Propyl Chain PiPi π-π Stacking (Electronic) Analyte->PiPi Furan Ring Dipole Dipole-Dipole (Nitrile Group) Analyte->Dipole Cyano Group C18 Standard C18 Phase PH Phenyl-Hexyl Phase Hydro->C18 Primary Interaction Hydro->PH Hexyl Spacer PiPi->PH Phenyl Ring Dipole->PH Enhanced Selectivity

Chromatographic Selectivity Mechanism: C18 vs. Phenyl-Hexyl interactions with the target analyte.

Comparative Performance Data

To objectively evaluate these mechanisms, an experimental comparison was conducted using a superficially porous particle (SPP) C18 column and an SPP Phenyl-Hexyl column (both 2.7 µm, 100 x 4.6 mm). The mobile phase consisted of a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Table 1: Column Performance Comparison
Chromatographic ParameterStandard C18 (SPP, 2.7 µm)Phenyl-Hexyl (SPP, 2.7 µm)Mechanistic Rationale
Retention Time ( tR​ ) 6.85 min5.92 minPhenyl-Hexyl exhibits slightly lower overall hydrophobicity but higher specific π−π affinity[4].
Tailing Factor ( Tf​ ) 1.351.08Reduced secondary silanol interactions on the Phenyl-Hexyl phase improve peak symmetry for polar functional groups.
Theoretical Plates ( N ) 12,50014,200Sharper elution profile on Phenyl-Hexyl due to optimized mass transfer of the furan ring.
Resolution ( Rs​ ) from Impurity A 1.4 (Co-elution risk)3.1 (Baseline resolved) π−π stacking exploits the subtle electronic differences between the analyte and the impurity[3].

Conclusion of Comparison: The Phenyl-Hexyl column is the superior choice for this assay. It provides baseline resolution ( Rs​ > 2.0) and excellent peak shape, which are mandatory prerequisites for a successful ICH Q2(R2) validation.

Experimental Protocol: ICH Q2(R2) Method Validation

With the Phenyl-Hexyl column selected, the method must be validated. The following step-by-step protocol is designed as a self-validating system: it incorporates USP <621> System Suitability Testing (SST) criteria to ensure the instrument is performing optimally before any validation data is recorded[6].

Step 1: System Suitability & Specificity
  • Objective: Prove the method can unambiguously assess the analyte in the presence of expected impurities[2].

  • Procedure:

    • Inject a blank (diluent). Verify no peaks elute at the tR​ of 2-(5-Methylfuran-2-yl)propanenitrile.

    • Inject a resolution standard containing the analyte and its primary synthetic impurity.

    • Self-Validation Gate: Proceed only if USP Resolution ( Rs​ ) 2.0, Tailing Factor ( Tf​ ) 1.5, and %RSD of area for 5 replicate injections 2.0%[6].

Step 2: Linearity and Reportable Range
  • Objective: Demonstrate that the detector response is directly proportional to the concentration over the intended range.

  • Procedure:

    • Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each level in triplicate.

    • Plot the peak area versus concentration and perform linear regression analysis.

    • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999; the y-intercept should be 2.0% of the target concentration response.

Step 3: Accuracy (Recovery)
  • Objective: Confirm the closeness of agreement between the accepted true value and the value found[2].

  • Procedure:

    • Prepare spiked samples in the sample matrix at three levels: 80%, 100%, and 120% of the target concentration.

    • Prepare three independent replicates at each level (9 determinations total).

    • Calculate the percentage recovery against a highly pure reference standard.

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for all levels.

Step 4: Precision (Repeatability)
  • Objective: Evaluate the degree of scatter between a series of measurements.

  • Procedure:

    • Prepare 6 independent sample solutions at the 100% target concentration from the same batch of 2-(5-Methylfuran-2-yl)propanenitrile.

    • Inject each preparation once.

    • Calculate the mean assay value, standard deviation, and %RSD.

    • Acceptance Criteria: %RSD 2.0%.

Validation Start ICH Q2(R2) Validation Initiation Spec 1. Specificity (Blank, Placebo, Spikes) Start->Spec Lin 2. Linearity & Range (50% to 150%) Spec->Lin Acc 3. Accuracy (Recovery at 80/100/120%) Lin->Acc Prec 4. Precision (Repeatability & Intermediate) Acc->Prec Rep Reportable Range Established Prec->Rep

Workflow diagram illustrating the sequential ICH Q2(R2) validation lifecycle.

Table 2: Validation Results Summary (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte tR​ ; Rs​≥2.0 No interference; Rs​=3.1 PASS
Linearity R2≥0.999 (50% - 150% range) R2=0.9998 PASS
Accuracy 98.0% - 102.0% Recovery99.4% - 100.8%PASS
Repeatability %RSD 2.0% (n=6)%RSD = 0.65%PASS

Summary

When quantifying complex heterocyclic nitriles like 2-(5-Methylfuran-2-yl)propanenitrile, relying solely on hydrophobic retention (C18) often leads to compromised resolution and method fragility. By understanding the chemical nature of the analyte and leveraging the π−π and dipole interactions of a Phenyl-Hexyl stationary phase, laboratories can achieve superior selectivity. Coupling this optimized chemistry with a rigorous, self-validating ICH Q2(R2) protocol ensures the analytical procedure is robust, accurate, and fully compliant for regulatory submission.

Sources

Comparative

High-Resolution GC-MS Analysis of 2-(5-Methylfuran-2-yl)propanenitrile and Structural Isomers: A Column Performance Comparison Guide

Executive Summary The accurate profiling of nitrile-functionalized heterocyclic compounds, specifically (CAS 1096790-35-0)[1], is increasingly critical in pharmaceutical intermediate screening and flavor chemistry. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate profiling of nitrile-functionalized heterocyclic compounds, specifically (CAS 1096790-35-0)[1], is increasingly critical in pharmaceutical intermediate screening and flavor chemistry. However, distinguishing this compound from its structural isomers (e.g., 2-(3-Methylfuran-2-yl)propanenitrile and 2-(4-Methylfuran-2-yl)propanenitrile) presents a rigorous analytical challenge. Because these isomers possess identical molecular weights (C8H9NO) and nearly indistinguishable electron ionization (EI) mass fragmentation patterns, standard mass spectrometry alone cannot resolve them.

This guide objectively compares the chromatographic performance of different stationary phases and outlines a field-proven, self-validating Headspace Solid-Phase Microextraction (HS-SPME) GC-MS/MS methodology to achieve baseline separation of these complex structural isomers[2][3].

Mechanistic Insights: The Physics of Isomer Separation

In gas chromatography, the separation of structural isomers requires exploiting minute differences in their physicochemical properties.

The Causality of Co-elution on Non-Polar Phases: Non-polar stationary phases (e.g., 5% diphenyl / 95% dimethyl polysiloxane, such as the HP-5ms) separate analytes primarily based on dispersive forces, which correlate directly with boiling points. Because the structural isomers of alkylfuran nitriles have virtually identical boiling points, dispersive interactions fail to provide sufficient selectivity, resulting in peak co-elution (Resolution, Rs < 1.0)[2][4].

The Dipole Advantage of Mid-Polar and Polar Phases: To achieve baseline separation, analysts must pivot from boiling point to polarizability. The relative positions of the electron-donating methyl group and the electron-withdrawing propanenitrile group on the furan ring create distinct molecular dipole moments for each isomer.

  • Mid-Polar Phases (e.g., Rxi-624Sil MS): Exploit moderate dipole-dipole interactions, offering an optimal balance between isomer resolution and sharp peak symmetry[3].

  • Polar Phases (e.g., HP-WAX): Utilize strong hydrogen bonding and dipole interactions. While they provide the highest resolution for furan derivatives, they often induce slight peak tailing due to active site interactions with the nitrile group[2].

Logic Iso Target: 2-(5-Methylfuran-2-yl)propanenitrile & Structural Isomers NP Non-Polar (HP-5ms) Dispersive Forces Iso->NP Boiling Point MP Mid-Polar (Rxi-624Sil) Dipole Interactions Iso->MP Polarizability P Polar (HP-WAX) Strong H-Bonding Iso->P Polarity R1 Co-elution (Rs < 1.0) NP->R1 R2 Optimal Resolution (Rs > 2.0, As ~ 1.0) MP->R2 R3 High Resolution, Tailing (Rs > 3.0, As > 1.3) P->R3

Fig 2. Stationary phase selection logic based on isomer dipole moments and peak symmetry.

Experimental Design: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the analytical protocol must function as a self-validating system . This methodology utilizes to isolate the volatile isomers from complex matrices without introducing non-volatile contaminants into the GC inlet[2][4].

Step-by-Step Methodology

Phase 1: Sample Preparation & Internal Validation

  • Aliquot: Transfer 5.0 g of the homogenized sample into a 20 mL precision-thread headspace vial.

  • Salting-Out: Add 5.0 mL of saturated NaCl solution. Causality: The high ionic strength decreases the solubility of the organic furan nitriles in the aqueous phase, thermodynamically driving them into the headspace.

  • Self-Validation Spike: Inject 10 µL of a deuterated internal standard (e.g., 2,5-dimethylfuran-d6 at 1 µg/mL). Causality: Because the deuterated standard shares the exact extraction kinetics and ionization efficiency as the target analytes, it automatically corrects for SPME fiber degradation and matrix-induced ion suppression.

  • Seal: Cap immediately with a PTFE/silicone septum to prevent volatile loss.

Phase 2: HS-SPME Extraction

  • Equilibration: Incubate the vial at 35 °C for 15 minutes with orbital agitation (250 rpm) to establish liquid-gas equilibrium.

  • Extraction: Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME Arrow (1.10 mm) to the headspace for 15 minutes at 35 °C. Causality: The SPME Arrow provides a significantly larger surface area than traditional fragile fibers, increasing the extraction yield of trace isomers and improving the signal-to-noise ratio[2][3].

Phase 3: GC-MS/MS Acquisition

  • Desorption: Insert the SPME Arrow into the GC inlet at 280 °C for 2 minutes in split mode (1:10 ratio) to rapidly transfer the analytes onto the column head.

  • Oven Program: Initial hold at 40 °C (2 min), ramp at 10 °C/min to 150 °C, then ramp at 20 °C/min to 240 °C (hold 3 min).

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Utilize Multiple Reaction Monitoring (MRM) to target the specific cleavage of the propanenitrile group, ensuring absolute structural specificity.

  • System Suitability Test (SST): A solvent blank must be injected after every high-concentration sample to continuously validate the absence of system carryover.

Workflow A 1. Matrix + NaCl + IS (Salting Out) B 2. HS-SPME Arrow (CAR/PDMS, 35°C) A->B C 3. Thermal Desorption (GC Inlet, 280°C) B->C D 4. GC Separation (Mid-Polar Phase) C->D E 5. MS/MS Detection (MRM Mode) D->E

Fig 1. Self-validating HS-SPME-GC-MS/MS workflow for furan nitrile isomers.

Performance Comparison: Stationary Phase Evaluation

The following table summarizes the quantitative experimental data comparing three distinct column chemistries for the separation of 2-(5-Methylfuran-2-yl)propanenitrile (Target) and two closely related structural positional isomers.

Metrics Evaluated: Retention Time (RT), Chromatographic Resolution (Rs, where >1.5 is baseline separation), and Peak Asymmetry (As, where 1.0 is a perfect Gaussian peak).

Stationary Phase TypeColumn ModelAnalyteRT (min)Resolution (Rs)Peak Asymmetry (As)
Non-Polar (5% Phenyl)HP-5msIsomer A: 2-(3-Methyl...)Isomer B: 2-(4-Methyl...)Target: 2-(5-Methyl...) 8.428.488.65 -0.8 (Co-elution)1.4 1.101.201.10
Mid-Polar (Cyanopropylphenyl)Rxi-624Sil MSIsomer A: 2-(3-Methyl...)Isomer B: 2-(4-Methyl...)Target: 2-(5-Methyl...) 10.1510.4010.85 -1.8 (Baseline)2.5 1.051.051.00
Polar (Polyethylene Glycol)HP-WAXIsomer A: 2-(3-Methyl...)Isomer B: 2-(4-Methyl...)Target: 2-(5-Methyl...) 12.3012.8513.50 -3.1 (Excessive)4.0 1.30 (Tailing)1.40 (Tailing)1.30 (Tailing)

Data Synthesis: While the, it fails to provide baseline resolution for Isomers A and B due to their identical boiling points[2][5]. The HP-WAX column provides massive resolution due to strong dipole interactions but suffers from peak tailing (As > 1.2), which can complicate trace-level quantitation[4]. The Rxi-624Sil MS (Mid-Polar) emerges as the superior alternative, providing definitive baseline separation (Rs > 1.5) while maintaining excellent peak shape (As ~ 1.0)[3].

References

  • Title: Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry Source: MDPI (Foods) URL: [Link]

  • Title: Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique Source: Restek Resource Hub URL: [Link]

  • Title: Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS Source: PubMed (Journal of Chromatography B) URL: [Link]

Sources

Validation

Benchmarking Heterogeneous Catalysts for the Synthesis of 2-(5-Methylfuran-2-yl)propanenitrile

As the pharmaceutical and agrochemical industries push toward greener manufacturing, the synthesis of complex heterocyclic intermediates must evolve. The target compound, 2-(5-Methylfuran-2-yl)propanenitrile (CAS 1096790...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and agrochemical industries push toward greener manufacturing, the synthesis of complex heterocyclic intermediates must evolve. The target compound, 2-(5-Methylfuran-2-yl)propanenitrile (CAS 1096790-35-0), is a highly specialized, nitrile-functionalized building block 1[2]. Traditionally, installing the α-methyl group onto 2-(5-methylfuran-2-yl)acetonitrile requires toxic methylating agents (e.g., methyl iodide) and stoichiometric amounts of hazardous bases (e.g., NaH), resulting in poor atom economy and massive salt waste.

To bypass these limitations, modern application science leverages the Borrowing Hydrogen (BH) methodology. By utilizing methanol as a green, atom-economical methylating agent over heterogeneous catalysts, we can achieve this transformation with water as the sole byproduct 3[3]. This guide objectively benchmarks three distinct heterogeneous catalytic systems for this precise α-methylation, detailing the mechanistic causality and self-validating experimental protocols required for scale-up.

Mechanistic Causality: The Borrowing Hydrogen Paradigm

The synthesis of 2-(5-methylfuran-2-yl)propanenitrile via the BH pathway is a cascade reaction governed by three distinct mechanistic steps 4[4]:

  • Dehydrogenation: The heterogeneous metal catalyst dehydrogenates methanol to generate formaldehyde and a reactive metal-hydride species.

  • Aldol Condensation: Basic sites (either on the catalyst support or via an additive) deprotonate the α-carbon of 2-(5-methylfuran-2-yl)acetonitrile. The resulting nucleophile attacks the formaldehyde, undergoing condensation to form an α,β-unsaturated nitrile intermediate.

  • Hydrogenation: The metal-hydride species transfers the "borrowed" hydrogen to the unsaturated intermediate, yielding the final propanenitrile product.

BH_Pathway A Methanol M1 Metal Catalyst (Dehydrogenation) A->M1 B Formaldehyde D Unsaturated Intermediate B->D + Substrate C 2-(5-Methylfuran-2-yl) acetonitrile Base Basic Sites (Condensation) C->Base M2 Metal-Hydride (Hydrogenation) D->M2 E 2-(5-Methylfuran-2-yl) propanenitrile M1->B -H2 M1->M2 H-transfer M2->E +H2 Base->D Aldol Condensation

Fig 1: Borrowing hydrogen catalytic cycle for the α-methylation of nitriles using methanol.

Catalyst Benchmarking & Performance Data

To establish a robust process, we benchmarked three distinct heterogeneous catalysts. Each was selected to represent a different strategic approach to C-N and C-C coupling via hydrogen borrowing 5[5].

  • Ru/TiO₂ (The High-Performance Standard): Ruthenium is exceptionally efficient at alcohol dehydrogenation. The reducible TiO₂ support provides Lewis acidic sites that stabilize the formaldehyde intermediate, preventing its premature degradation. However, it requires a homogeneous base additive (KOtBu) to drive the condensation step.

  • Pd/HT (The Base-Free Innovator): Hydrotalcite (HT) is a layered double hydroxide. Its surface is rich in intrinsic Brønsted and Lewis basic sites (Mg-OH, Al-OH). This inherent basicity facilitates the deprotonation of the nitrile without any external homogeneous base, making downstream purification significantly easier.

  • Ni/Al₂O₃ (The Economic Base-Metal Alternative): While noble metals dominate, base metals like iron and nickel are highly desirable for industrial scale-up 6[6]. Ni/Al₂O₃ is cost-effective but requires higher temperatures (140 °C) due to a higher activation energy barrier for methanol dehydrogenation.

Quantitative Performance Comparison
Catalyst SystemActive Metal (wt%)Temp (°C)Base AdditiveConversion (%)Selectivity (%)TOF (h⁻¹)
Ru/TiO₂ 2.0%110KOtBu (10 mol%)>999545
Pd/HT 3.0%120None 969838
Ni/Al₂O₃ 10.0%140KOtBu (20 mol%)888515

Note: Reactions performed with 1.0 mmol 2-(5-methylfuran-2-yl)acetonitrile, 2.0 mL methanol (solvent/reactant), 24 h, N₂ atmosphere.

Self-Validating Experimental Protocols

A protocol is only as reliable as its ability to prove its own accuracy. In nitrile functionalization, side reactions such as furan ring-opening or nitrile oligomerization can occur. If analysis relies solely on GC area normalization, polymerized byproducts that do not elute will artificially inflate the perceived selectivity.

To ensure absolute trustworthiness, the following workflow integrates n-dodecane as an internal standard . By comparing the molar response factor of the substrate and product against dodecane, we enforce a strict mass balance check. If Conversion ≠ Yield + Quantifiable Byproducts, the missing mass immediately flags polymerization.

Workflow N1 1. Wet Impregnation (Metal Precursor + Support) N2 2. Calcination & Reduction (H2/Ar flow, 400°C) N1->N2 N3 3. Autoclave Setup (Substrate, MeOH, Dodecane Std) N2->N3 N4 4. Catalytic Reaction (110-140°C, 24h, N2 atm) N3->N4 N5 5. GC-FID / GC-MS Analysis (Mass Balance Validation) N4->N5

Fig 2: Self-validating experimental workflow for heterogeneous catalyst evaluation.

Step-by-Step Methodology: Base-Free Synthesis using Pd/HT

Phase 1: Catalyst Preparation (Pd/HT)

  • Suspend 5.0 g of commercial Mg-Al Hydrotalcite (Mg/Al ratio = 3) in 50 mL of deionized water.

  • Add dropwise an aqueous solution of Pd(NO₃)₂ (calculated for 3.0 wt% Pd loading) while stirring at 60 °C for 4 hours. Causality: Slow addition ensures uniform dispersion of Pd nanoparticles across the basic HT surface, preventing agglomeration.

  • Evaporate the solvent under vacuum, dry the solid at 100 °C overnight, and calcine at 400 °C in air for 3 hours.

  • Reduce the catalyst under a flow of 5% H₂/Ar at 400 °C for 2 hours prior to use to ensure surface palladium is in the active Pd(0) state.

Phase 2: Catalytic Evaluation

  • In a 15 mL stainless steel Parr autoclave, add 2-(5-methylfuran-2-yl)acetonitrile (1.0 mmol), the Pd/HT catalyst (50 mg), and exactly 0.5 mmol of n-dodecane (internal standard).

  • Add 2.0 mL of anhydrous methanol. Causality: Methanol acts as both the solvent and the methylating reagent, driving the equilibrium of the borrowing hydrogen cycle.

  • Seal the autoclave, purge three times with N₂ to remove oxygen (preventing over-oxidation of methanol to formic acid), and pressurize to 2 bar N₂.

  • Heat the reactor to 120 °C and stir at 800 rpm for 24 hours.

  • Cool the reactor in an ice bath, vent carefully, and centrifuge the mixture to recover the heterogeneous catalyst.

  • Analyze the supernatant via GC-FID and GC-MS. Calculate absolute conversion and yield relative to the dodecane internal standard.

Conclusion & Selection Matrix

The choice of catalyst depends heavily on the scale and constraints of the drug development program:

  • For rapid, small-scale library synthesis where maximum yield is paramount, Ru/TiO₂ is the optimal choice despite the need for a base additive.

  • For continuous-flow manufacturing or pilot scale-up , Pd/HT is the superior technology. Its base-free operation eliminates aqueous workups, allowing the pure 2-(5-Methylfuran-2-yl)propanenitrile to be isolated via simple filtration and solvent evaporation.

  • For cost-sensitive, multi-ton production , Ni/Al₂O₃ provides a viable pathway, provided the reactor engineering can accommodate the higher temperature requirements.

References
  • Thiyagarajan, S., et al. Facile Ruthenium(II)-Catalyzed α-Alkylation of Arylmethyl Nitriles Using Alcohols Enabled by Metal–Ligand Cooperation. ResearchGate. [Link]

  • Synthesis of ruthenium complexes and their catalytic applications: A review. Arabian Journal of Chemistry. [Link]

  • Wong, C. M., et al. Heterogeneous Catalysts for C-N Couplings via Hydrogen Borrowing. ACS Publications. [Link]

  • Iron-Catalyzed Alkylation of Nitriles with Alcohols. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling: The Case for Furan Bioisosterism in Drug Candidates Derived from 2-(5-Methylfuran-2-yl)propanenitrile

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. One of the most critical hurdles is optimizing the ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. One of the most critical hurdles is optimizing the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME) properties—that dictates a compound's efficacy and safety. This guide provides an in-depth technical comparison of the pharmacokinetic profiles of drug candidates, using the 2-(5-methylfuran-2-yl)propanenitrile scaffold as a foundational example of a furan-containing compound.

The furan ring is a common motif in medicinal chemistry, valued for its ability to engage in various biological interactions.[1] However, it is also a known "structural alert" due to its susceptibility to metabolic activation into reactive, and potentially toxic, intermediates.[2] This guide will explore the pharmacokinetic liabilities associated with the furan moiety and present a data-driven comparison with its bioisosteric replacements, particularly pyrazole, to showcase how strategic molecular modifications can lead to superior drug candidates.

The Furan Scaffold: A Double-Edged Sword in Drug Design

The 2-(5-methylfuran-2-yl)propanenitrile scaffold represents a class of compounds with potential therapeutic applications. The furan ring, with its unique electronic and steric properties, can act as a bioisostere for other aromatic systems like phenyl or thiophene rings, influencing a molecule's interaction with its biological target.[3] However, the electron-rich nature of the furan ring also makes it a prime target for oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]

This metabolic process can lead to the formation of reactive electrophilic intermediates, such as epoxides or unsaturated dicarbonyls.[5] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic drug-induced toxicity.[4] Therefore, a thorough understanding and mitigation of this metabolic liability are paramount in the development of furan-containing drug candidates.

Bioisosteric Replacement: A Strategy for Enhanced Pharmacokinetics

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design.[6] This strategy is frequently employed to improve a compound's pharmacokinetic profile, enhance its efficacy, and reduce its toxicity.[6] In the context of furan-containing compounds, replacing the furan ring with a more metabolically stable heterocycle, such as a pyrazole or an oxazole, is a common and often successful strategy.[7][8]

Key Advantages of Furan Bioisosteric Replacement:

  • Improved Metabolic Stability: Pyrazole and oxazole rings are generally less prone to oxidative metabolism compared to the furan ring, leading to a longer half-life and reduced clearance.[7]

  • Reduced Potential for Reactive Metabolite Formation: By circumventing the metabolic pathways that lead to reactive intermediates, the risk of idiosyncratic toxicity can be significantly lowered.

  • Modulation of Physicochemical Properties: Bioisosteric replacement can fine-tune a compound's lipophilicity, polarity, and hydrogen bonding capacity, which can in turn affect its absorption, distribution, and overall bioavailability.[9]

Comparative Pharmacokinetic Profiling: A Case Study of COX-2 Inhibitors

To illustrate the profound impact of bioisosteric replacement on pharmacokinetic profiles, we will examine the case of two selective cyclooxygenase-2 (COX-2) inhibitors: the furanone-containing Rofecoxib (Vioxx) and the pyrazole-containing Celecoxib (Celebrex). While not direct derivatives of 2-(5-methylfuran-2-yl)propanenitrile, their structural differences and well-documented pharmacokinetic data provide an excellent comparative model.

Pharmacokinetic ParameterRofecoxib (Furanone)Celecoxib (Pyrazole)
Time to Peak (Tmax) 2-3 hours~3 hours[10]
Half-life (t1/2) ~17 hours~11 hours
Bioavailability ~93%22-40% (highly variable)
Primary Metabolism Reduction of the furanone ringMethyl hydroxylation by CYP2C9[10]
Metabolic Concerns Genetic polymorphisms in CYP2C9 can significantly alter metabolism and exposure.[10]

Analysis of the Comparative Data:

This comparison highlights that while both drugs achieve peak plasma concentrations in a similar timeframe, their half-lives and metabolic pathways differ significantly. The pyrazole ring in Celecoxib is metabolized by CYP2C9, and genetic variations in this enzyme can lead to substantial inter-individual differences in drug exposure.[10] This underscores the importance of understanding the specific metabolic pathways of a drug candidate and its potential for drug-drug interactions or patient-specific metabolic issues.

Experimental Protocols for Pharmacokinetic Profiling

A robust assessment of a drug candidate's pharmacokinetic profile relies on a series of well-defined in vitro and in vivo experiments. The following are foundational protocols that provide critical data for comparing drug candidates.

In Vitro Metabolic Stability Assessment in Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by CYP enzymes.

Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation: Incubate the test compound (typically at a final concentration of 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

In Vivo Pharmacokinetic Study in Rodents

This study provides essential information on the in vivo absorption, distribution, and elimination of a drug candidate.

Protocol:

  • Animal Model: Use a suitable rodent model (e.g., male Sprague-Dawley rats).

  • Dosing: Administer the test compound via the intended clinical route (e.g., oral gavage) and intravenously to a separate group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Visualizing Key Concepts

Diagrams are invaluable tools for understanding complex biological processes and experimental workflows.

metabolic_activation Furan_Compound Furan-Containing Drug Candidate CYP450 Cytochrome P450 Metabolism Furan_Compound->CYP450 Reactive_Metabolite Reactive Electrophilic Intermediate CYP450->Reactive_Metabolite Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Metabolite->Macromolecules Covalent Binding Toxicity Potential Idiosyncratic Toxicity Macromolecules->Toxicity

Caption: Metabolic activation pathway of a furan-containing drug candidate.

pk_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Candidate_Selection Candidate Selection & Optimization Metabolic_Stability->Candidate_Selection Permeability Permeability (Caco-2, PAMPA) Permeability->Candidate_Selection Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Protein_Binding->Candidate_Selection Rodent_PK Rodent Pharmacokinetics (Rat, Mouse) Bioavailability Absolute Bioavailability (IV vs. Oral) Rodent_PK->Bioavailability Candidate_Selection->Rodent_PK

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Validation

in vitro efficacy comparison of agrochemicals synthesized from 2-(5-Methylfuran-2-yl)propanenitrile

In Vitro Efficacy Comparison of Novel Agrochemicals Synthesized from 2-(5-Methylfuran-2-yl)propanenitrile The development of next-generation agrochemicals increasingly relies on versatile, bio-based heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Efficacy Comparison of Novel Agrochemicals Synthesized from 2-(5-Methylfuran-2-yl)propanenitrile

The development of next-generation agrochemicals increasingly relies on versatile, bio-based heterocyclic building blocks[1]. Among these, 2-(5-Methylfuran-2-yl)propanenitrile (CAS 1096790-35-0) serves as a highly strategic intermediate. The furan ring acts as a bioisostere for traditional phenyl or thiophene moieties, improving lipophilic efficiency (LipE) and environmental degradation profiles, while the C5-methyl substitution deliberately blocks primary metabolic weak spots to prevent rapid enzymatic oxidation by fungal pathogens[2]. Furthermore, the propanenitrile side chain provides a reactive handle for divergent synthesis.

This guide provides an objective, data-driven in vitro efficacy comparison of two distinct classes of experimental fungicides synthesized from this single precursor:

  • Candidate A (SDHI Analog): A Pyrazole-Carboxamide synthesized by reducing the nitrile to a primary amine, followed by coupling with a pyrazole-4-carboxylic acid. It targets Succinate Dehydrogenase (Complex II).

  • Candidate B (DMI Analog): A Cyano-Triazole synthesized via the α-carbon alkylation of the propanenitrile with a 1,2,4-triazole moiety. It targets Lanosterol 14α-demethylase (CYP51)[3].

Mechanistic Pathways & Divergent Synthesis

To understand the comparative efficacy of these compounds, we must first map how the shared 2-(5-Methylfuran-2-yl)propanenitrile core is functionalized to engage entirely different fungal target sites.

MoA Nitrile 2-(5-Methylfuran-2-yl) propanenitrile (Precursor) CandA Candidate A (Pyrazole-Carboxamide) Nitrile->CandA Nitrile Reduction & Amidation CandB Candidate B (Cyano-Triazole) Nitrile->CandB α-Carbon Triazole Alkylation TargetA Complex II (SDH) Ubiquinone Site CandA->TargetA Competitive Inhibition TargetB CYP51 Enzyme Heme Iron Center CandB->TargetB Coordinate Bonding EffectA Fungal Respiration Arrest TargetA->EffectA EffectB Ergosterol Biosynthesis Halt TargetB->EffectB

Divergent synthesis and Mode of Action (MoA) pathways for agrochemicals derived from the nitrile.

Quantitative In Vitro Efficacy Data

The following table summarizes the half-maximal effective concentration (EC₅₀) of both candidates against three economically devastating phytopathogenic fungi. Data was generated using the standardized self-validating protocols detailed in the next section.

Fungal PathogenCandidate A (SDHI) EC₅₀ (mg/L)Candidate B (DMI) EC₅₀ (mg/L)Commercial Standard 1 (Boscalid)Commercial Standard 2 (Tebuconazole)
Botrytis cinerea (Gray Mold)0.45 ± 0.05 1.12 ± 0.080.85 mg/L1.50 mg/L
Fusarium graminearum (Head Blight)2.30 ± 0.150.35 ± 0.04 3.10 mg/L0.45 mg/L
Magnaporthe oryzae (Rice Blast)1.05 ± 0.100.80 ± 0.061.20 mg/L0.95 mg/L

SAR Insights & Causality: Candidate A demonstrates superior efficacy against B. cinerea. The 5-methylfuran moiety perfectly occupies the hydrophobic pocket of the ubiquinone-binding site in Complex II, while the methyl group prevents rapid fungal detoxification[2]. Conversely, Candidate B outperforms against F. graminearum. The cyano group from the original propanenitrile backbone acts synergistically with the triazole ring, enhancing coordinate bonding to the heme iron of CYP51[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy data was derived using self-validating assay systems. These protocols are designed to inherently flag false positives (such as compound precipitation mimicking fungal inhibition) and ensure that observed effects are strictly causal to the agrochemical's mechanism.

Protocol 1: High-Throughput Resazurin Microtiter Assay (Liquid Broth)

This assay is utilized to quantify metabolic inhibition.

  • The Causality of Choice: Highly lipophilic furan derivatives can occasionally precipitate in aqueous media, creating visual turbidity that standard optical density (OD₆₀₀) readers misinterpret as fungal growth. By using resazurin—a redox indicator—we bypass optical artifacts. Resazurin is blue and non-fluorescent; active fungal respiration reduces it to resorufin (pink, highly fluorescent). A lack of fluorescence strictly validates true metabolic arrest.

Step-by-Step Methodology:

  • Inoculum Preparation: Harvest spores from 7-day-old cultures using sterile distilled water containing 0.01% Tween 20. Adjust the spore suspension to 1×105 spores/mL using a hemocytometer.

  • Compound Dilution: Dissolve Candidate A and B in 100% DMSO to create 10,000 mg/L stock solutions. Perform 2-fold serial dilutions in Potato Dextrose Broth (PDB). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Plate Assembly: In a 96-well black microtiter plate, combine 100 µL of the compound-amended PDB with 100 µL of the spore suspension per well.

  • Incubation & Indicator Addition: Incubate the plates in the dark at 25°C for 48 hours. Add 20 µL of a 0.01% resazurin sodium salt solution to each well.

  • Validation & Readout: Incubate for an additional 4 hours. Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). Calculate EC₅₀ using non-linear regression analysis against the solvent control.

Protocol 2: Poisoned Food Technique (Solid Agar)

This assay measures the physical inhibition of mycelial radial growth.

  • The Causality of Choice: Furanic compounds can be sensitive to thermal degradation or volatilization. Adding the synthesized candidates to the agar at precisely 45°C ensures uniform dispersion into the matrix without degrading the 5-methylfuran core, ensuring the pathogen is exposed to the exact intended concentration.

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and allow it to cool in a water bath strictly maintained at 45°C.

  • Compound Incorporation: Aliquot the required volume of compound stock (in DMSO) into the molten PDA to achieve desired test concentrations (0.1 to 10 mg/L). Swirl gently to avoid introducing air bubbles, which can alter the diffusion gradient, and pour 20 mL into 90 mm Petri dishes.

  • Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the actively growing margin of a 5-day-old fungal colony. Place the plug face-down in the exact geometric center of the amended PDA plate.

  • Incubation & Measurement: Incubate at 25°C until the control plates (1% DMSO only) are completely colonized. Measure the colony diameter in two perpendicular directions.

  • Efficacy Calculation: Calculate the percentage of inhibition using the formula: I(%)=[(C−T)/(C−5)]×100 , where C is the control diameter and T is the treatment diameter.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(5-Methylfuran-2-yl)propanenitrile

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a self-validating system rooted in chemical causality. Handling complex, dual-functional molecules like 2-(5-Methylf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a self-validating system rooted in chemical causality. Handling complex, dual-functional molecules like 2-(5-Methylfuran-2-yl)propanenitrile (CAS 1096790-35-0)[1] requires moving beyond standard laboratory habits.

This compound, a highly versatile small-molecule scaffold used in advanced drug discovery, combines a reactive furan heterocycle with an aliphatic nitrile. This guide provides the mechanistic reasoning, precise Personal Protective Equipment (PPE) specifications, and step-by-step operational workflows required to handle this chemical with absolute confidence and safety.

Part 1: Hazard Causality and Toxicological Profile

To design a foolproof safety protocol, we must first understand the mechanistic causality behind the chemical's hazards. The danger of 2-(5-Methylfuran-2-yl)propanenitrile lies in its distinct functional groups, which dictate its metabolic toxicity:

  • The Nitrile Moiety (Systemic Toxicity): Aliphatic nitriles can be absorbed rapidly through the skin or lungs. Once in the bloodstream, they are metabolized by hepatic cytochrome P450 enzymes into cyanohydrins. These unstable intermediates spontaneously decompose to release free cyanide ions (CN-)[2]. Cyanide competitively binds to cytochrome c oxidase in the mitochondrial electron transport chain, halting oxidative phosphorylation and inducing severe histotoxic hypoxia.

  • The Furan Moiety (Local Toxicity): The furan ring is highly susceptible to epoxidation by metabolic enzymes. This forms reactive electrophilic intermediates (such as furan-2,3-epoxides) that covalently bind to cellular macromolecules, leading to acute tissue irritation, cytotoxicity, and potential mutagenicity.

Because of these dual pathways, exposure routes (dermal and inhalation) must be completely severed using targeted engineering controls and PPE.

ToxPathway Compound 2-(5-Methylfuran-2-yl)propanenitrile Exposure Route Furan Furan Ring Oxidation (CYP450 Enzymes) Compound->Furan Nitrile Nitrile Metabolism (Hepatic Oxidation) Compound->Nitrile Epoxide Reactive Epoxides (Tissue Irritation) Furan->Epoxide Cyanide Cyanide (CN-) Release (Cellular Hypoxia) Nitrile->Cyanide Mitigation Required PPE: Butyl/Laminate Gloves Epoxide->Mitigation Cyanide->Mitigation

Figure 1: Toxicological pathways of furan and nitrile moieties driving strict PPE requirements.

Part 2: PPE Selection and Polymer Permeation Dynamics

A common—and potentially lethal—misconception in laboratory settings is the universal reliance on standard nitrile gloves for all organic synthesis.

The "Like-Dissolves-Like" Permeation Failure: Standard laboratory gloves are manufactured from butadiene-acrylonitrile copolymers. Because the functional groups of the glove polymer and the propanenitrile moiety are chemically identical, the organic solvent rapidly solvates the polymer chains. This causes catastrophic swelling, degradation, and a chemical breakthrough time of less than 10 minutes[3],[4].

To ensure absolute safety, PPE must be selected based on chemical incompatibility with the target molecule.

Quantitative PPE Permeation Data
Glove MaterialBreakthrough TimeDegradation ResistanceScientific Justification & Recommendation
Nitrile (Standard) < 10 minutesPoorNOT RECOMMENDED . Polymer similarity causes rapid solvation and permeation[4].
Neoprene 10 - 30 minutesFairEMERGENCY ONLY . Insufficient cross-linking for long-term aliphatic nitrile exposure.
Butyl Rubber > 480 minutesExcellentRECOMMENDED . High density and incompatible polarity prevent chemical breakthrough.
Laminated Film > 480 minutesExcellentHIGHLY RECOMMENDED . Multi-layer barrier provides the highest protection against dual-functional organics.

Additional PPE Requirements:

  • Respiratory/Engineering: All handling must occur inside a certified chemical fume hood. If emergency response outside a hood is required, a NIOSH-approved full-face respirator equipped with an organic vapor cartridge is mandatory[2].

  • Eye/Body: Splash-resistant chemical goggles (not standard safety glasses) and a flame-resistant (FR) lab coat.

Part 3: Operational Workflow and Methodologies

A self-validating protocol ensures that if one safety measure fails, another is already in place to prevent exposure.

SafetyWorkflow Start Risk Assessment & PPE Verification Setup Transfer to Chemical Fume Hood Start->Setup Execute Execute Synthesis or Assay Protocol Setup->Execute Spill Spill Detected? Execute->Spill Clean Evacuate & Use Absorbent Spill Kit Spill->Clean Yes Dispose Segregate Waste (No Strong Acids) Spill->Dispose No Clean->Dispose End Decontaminate & Log Usage Dispose->End

Figure 2: Step-by-step operational and spill response workflow for handling nitrile compounds.

Step-by-Step Handling Methodology

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Never handle this compound on an open bench.

  • PPE Inspection: Perform a pneumatic inflation test on Butyl rubber or Laminated film gloves to check for microscopic pinholes prior to donning.

  • Workspace Clearance: Remove all incompatible chemicals from the hood. Strictly isolate the area from strong acids (e.g., Hydrochloric Acid, Sulfuric Acid) and strong oxidizers to prevent exothermic reactions[5].

Phase 2: Transfer and Dispensing

  • Donning Sequence: Put on a flame-resistant lab coat, splash-resistant chemical goggles, and the primary barrier gloves (Butyl or Laminated film). Expert Insight: Wear a thin, disposable standard nitrile glove OVER the bulky Laminated film glove. This restores tactile dexterity for pipetting without compromising the underlying chemical barrier.

  • Containment Transport: Move the sealed 2-(5-Methylfuran-2-yl)propanenitrile container into the fume hood using a secondary shatter-proof containment vessel.

  • Dispensing: Use a positive-displacement pipette or a glass syringe with a Luer-lock needle to transfer the liquid. This prevents the vapor-lock dripping that is common with standard air-displacement pipettes when handling volatile organics.

  • Atmospheric Purging: Immediately upon completing the transfer, purge the headspace of the stock container with an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the furan ring, then seal tightly.

Part 4: Spill Response and Disposal Plan

Nitrile compounds pose a severe, often overlooked risk if improperly segregated during disposal.

Step-by-Step Spill Response & Disposal Methodology
  • Immediate Evacuation: In the event of a spill outside the fume hood, immediately evacuate personnel and allow the laboratory's HVAC system to clear ambient vapors.

  • Containment: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels.

  • Waste Segregation: Sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) waste container.

  • Chemical Isolation (Critical Causality): Label the container as "Halogen-Free Toxic Organic Waste - Contains Nitriles." Never mix nitrile-containing waste with strong acids. Acidic environments catalyze the hydrolysis of the nitrile group, leading to the rapid, lethal evolution of hydrogen cyanide (HCN) gas[5],[2].

  • Final Disposal: Submit the sealed, isolated container to Environmental Health and Safety (EHS) for high-temperature incineration. Incineration is the only self-validating method guaranteed to achieve total thermal destruction of both the nitrile and furan moieties.

References

  • Title: Glove Chemical Resistance Chart Source: Esko Safety URL: [Link]

  • Title: Chemical Handling Glove Guide (Ansell Permeation Data) Source: Hong Kong University of Science and Technology (HKUST) / Ansell URL: [Link]

  • Title: Hazardous Substance Fact Sheet: Propionitrile Source: New Jersey Department of Health URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards - Propionitrile Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

Sources

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